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  • Product: (r)-2-Methylazetidine hydrochloride
  • CAS: 791614-71-6

Core Science & Biosynthesis

Foundational

A Technical Guide to (r)-2-Methylazetidine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Introduction: In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer improved physicochemical and pharmacokinetic properties is paramount. Among these, small, strained hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer improved physicochemical and pharmacokinetic properties is paramount. Among these, small, strained heterocycles have garnered significant attention. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a particularly valuable motif.[1][2] Its inherent ring strain, intermediate between that of highly reactive aziridines and stable pyrrolidines, provides a unique balance of stability for handling and controlled reactivity for synthetic diversification.[1] Furthermore, the sp³-rich, three-dimensional character of the azetidine core is highly sought after in drug design to enhance properties such as aqueous solubility and metabolic stability while enabling precise vectoral exits from protein binding pockets.[2]

This guide focuses on a specific and highly functional derivative: (r)-2-Methylazetidine hydrochloride (CAS: 791614-71-6). The introduction of a chiral methyl group at the 2-position creates a stereocenter, allowing for stereospecific interactions with biological targets, a critical element in the development of selective therapeutics. As a hydrochloride salt, its utility is further enhanced through improved solubility and handling characteristics. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its chemical properties, synthesis, reactivity, and strategic application as a building block in pharmaceutical research.

Section 1: Core Chemical and Physical Properties

(r)-2-Methylazetidine hydrochloride is a chiral building block whose fundamental properties are crucial for its application in synthesis. The hydrochloride salt form ensures that the compound is a stable, crystalline solid at room temperature with enhanced aqueous solubility compared to its free base form.

Caption: 2D Structure of (r)-2-Methylazetidine Hydrochloride

Table 1: Physicochemical and Computed Properties

PropertyValueSource
CAS Number 791614-71-6[3]
Molecular Formula C₄H₁₀ClN[3][4]
Molecular Weight 107.58 g/mol [3][4]
IUPAC Name (2R)-2-methylazetidine;hydrochloride[3]
SMILES C[C@@H]1CCN1.Cl[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 1[3]
Topological Polar Surface Area 12.03 Ų[4]
Rotatable Bond Count 0[3]

Section 2: Synthesis and Reactivity

The Influence of Ring Strain: A Duality of Stability and Reactivity

The chemical behavior of azetidines is fundamentally governed by their considerable ring strain, estimated at approximately 25.4 kcal/mol.[1] This value is critically positioned between the highly strained and reactive aziridines (~27.7 kcal/mol) and the largely strain-free, unreactive pyrrolidines (~5.4 kcal/mol).[1] This intermediate strain energy imparts a unique duality: the azetidine ring is stable enough for isolation, purification, and handling under standard laboratory conditions, yet it is sufficiently activated to undergo selective ring-opening reactions with appropriate nucleophiles, a feature that is highly valuable in synthetic chemistry.

Enantioselective Synthetic Strategies

The synthesis of enantiopure azetidines is crucial for their application in drug development. While numerous methods exist for constructing the azetidine core, including cycloadditions and ring contractions, a robust strategy for producing chiral derivatives like (r)-2-Methylazetidine involves the cyclization of chiral precursors.[1][5] A common and effective approach starts from an enantiopure diol, such as (S)-1,3-butanediol, to yield the corresponding (R)-azetidine.

The causality behind this strategy is the conversion of the hydroxyl groups into better leaving groups (e.g., tosylates or mesylates), followed by an intramolecular double displacement reaction with a primary amine.

G start Chiral Precursor ((S)-1,3-Butanediol) step1 Activation of Hydroxyls (e.g., TsCl, Pyridine) start->step1 step2 Intermediate (Chiral Bis-Tosylate) step1->step2 step3 Intramolecular Cyclization (with protected amine, e.g., Benzylamine) step2->step3 step4 N-Protected Azetidine step3->step4 step5 Deprotection (e.g., Hydrogenolysis, Pd/C) step4->step5 step6 Free Base ((r)-2-Methylazetidine) step5->step6 end Salt Formation (HCl in Ether) step6->end final (r)-2-Methylazetidine Hydrochloride end->final

Caption: General Enantioselective Synthesis Workflow

Key Reactions for Drug Discovery

Once obtained, (r)-2-Methylazetidine hydrochloride is primarily used as a nucleophilic building block. Before its use in most coupling reactions, the hydrochloride salt must be neutralized in situ with a suitable non-nucleophilic base (e.g., triethylamine, DIPEA) to liberate the free secondary amine. The lone pair on the nitrogen atom is the primary site of reactivity.

  • N-Acylation: The reaction with carboxylic acids (using coupling agents like HATU or EDC), acid chlorides, or sulfonyl chlorides is one of the most common applications. This reaction forms a stable amide or sulfonamide bond, seamlessly integrating the azetidine motif into a larger molecule.

  • N-Alkylation/Arylation: The secondary amine can be functionalized via reductive amination with aldehydes or ketones, or through direct alkylation with alkyl halides. It can also participate in transition-metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to form N-aryl azetidines.

Section 3: Application in Medicinal Chemistry and Drug Development

The strategic incorporation of the (r)-2-methylazetidine moiety into a drug candidate is a decision driven by the desire to optimize multiple molecular properties simultaneously.

  • Metabolic Stability: The azetidine ring, particularly when N-substituted, is generally more resistant to metabolic degradation (e.g., by cytochrome P450 enzymes) than more flexible or electronically different acyclic amines or larger rings.

  • Aqueous Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor. When protonated, it imparts a positive charge, significantly enhancing the aqueous solubility of the parent molecule, a critical factor for oral bioavailability.

  • Three-Dimensionality and Vectorial Exit: In an era where "flatland" molecules (rich in sp² centers) are often associated with promiscuity and poor properties, the sp³-rich, rigid structure of the azetidine ring is highly advantageous.[2] It introduces a well-defined three-dimensional shape and provides a clear directional vector for substituents to exit the binding site of a protein and interact with solvent or adjacent sub-pockets.

  • Stereospecific Interactions: The fixed (R)-stereochemistry of the methyl group allows for precise and specific interactions within a chiral binding pocket, which can be the key to unlocking potency and selectivity for a given biological target.

The value of the azetidine scaffold is validated by its presence in several FDA-approved drugs, including the kinase inhibitor Baricitinib and the MEK inhibitor Cobimetinib , where the ring is used to enhance pharmacokinetics and receptor selectivity.[2]

Section 4: Safety, Handling, and Storage

As a laboratory chemical, (r)-2-Methylazetidine hydrochloride requires careful handling to ensure user safety. The compound is classified as a warning-level hazard.[4]

Table 2: GHS Hazard Information

PictogramSignal WordHazard Statements
GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.[4]H315: Causes skin irritation.[3][4]H319: Causes serious eye irritation.[3][4]H335: May cause respiratory irritation.[3][4]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.

  • Ingestion: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place.[4]

  • For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent moisture absorption, as the compound is hygroscopic.[4]

Section 5: Exemplary Experimental Protocol: N-Acylation with a Carboxylic Acid

This protocol describes a standard, self-validating procedure for coupling (r)-2-Methylazetidine hydrochloride with a generic carboxylic acid using a common peptide coupling agent.

Objective: To synthesize N-acyl-(r)-2-methylazetidine.

Materials:

  • (r)-2-Methylazetidine hydrochloride (1.0 eq)

  • Carboxylic acid (R-COOH) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate, 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂), dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Stir the solution at room temperature for 10 minutes. This pre-activation step forms the active ester.

  • Amine Preparation: In a separate flask, suspend (r)-2-Methylazetidine hydrochloride (1.0 eq) in anhydrous DMF.

  • Neutralization and Coupling: To the suspension of the azetidine salt, add DIPEA (3.0 eq) and stir for 5 minutes to liberate the free amine. Transfer this solution via cannula to the flask containing the pre-activated carboxylic acid.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting materials are consumed (typically 2-4 hours).

  • Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-acyl-(r)-2-methylazetidine.

Conclusion

(r)-2-Methylazetidine hydrochloride is more than just a simple chemical; it is a strategically designed building block that addresses several key challenges in modern drug discovery. Its unique combination of a strained, sp³-rich core, a defined stereocenter, and favorable salt properties makes it an invaluable tool for medicinal chemists. By enabling the creation of molecules with enhanced solubility, metabolic stability, and three-dimensional complexity, it facilitates the exploration of chemical space and the development of selective, next-generation therapeutics. Understanding its core properties, synthesis, and reactivity is essential for any researcher aiming to leverage its full potential in the laboratory.

References

  • TCI Chemicals. (2024). SAFETY DATA SHEET - Azetidine Hydrochloride.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68683921, (R)-Methyl azetidine-2-carboxylate hydrochloride. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - METHYL AZETIDINE-3-CARBOXYLATE HYDROCHLORIDE.
  • Sigma-Aldrich. (2023). SAFETY DATA SHEET.
  • Cayman Chemical. (2025). Safety Data Sheet - 3-Methylcytidine (methosulfate).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6377, 2-Methylaziridine. Retrieved from [Link]

  • BLD Pharm. (n.d.). 100202-39-9 | Methyl azetidine-3-carboxylate hydrochloride.
  • Hashim, O.S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21041483, (2R)-2-methylazetidine hydrochloride. Retrieved from [Link]

  • Vávra, J., & Slavíček, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 533460, 2-Methylazetidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22476057, Methyl azetidine-2-carboxylate hydrochloride. Retrieved from [Link]

  • Singh, R., et al. (2026).
  • Google Patents. (n.d.). US4966979A - Process for synthesis of azetidine and novel intermediates therefor.
  • Kaur, N., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Cheméo. (n.d.). Chemical Properties of Azetidine, 1-methyl- (CAS 4923-79-9). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12308726, Azetidine hydrochloride. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Safety and Handling Guide for (r)-2-Methylazetidine Hydrochloride

This technical guide provides an in-depth analysis of the safety profile and handling requirements for (r)-2-Methylazetidine hydrochloride (CAS RN: 791614-71-6). Designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the safety profile and handling requirements for (r)-2-Methylazetidine hydrochloride (CAS RN: 791614-71-6). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a synthesized, practical framework for risk mitigation. Our focus is on the causality behind safety protocols, ensuring a self-validating system of laboratory practice grounded in authoritative data.

A critical point of clarification is the distinction between azetidines and their three-membered ring analogues, aziridines. While both are saturated heterocyclic amines, their toxicological profiles can differ significantly. For instance, 2-Methylaziridine is a known carcinogen and is classified as acutely toxic and flammable[1][2]. (r)-2-Methylazetidine hydrochloride, the subject of this guide, presents a different hazard profile that requires careful, but distinct, safety considerations.

GHS Hazard Identification and Risk Profile

According to the European Chemicals Agency (ECHA) C&L Inventory, (r)-2-Methylazetidine hydrochloride is classified with specific hazards that dictate all handling and emergency procedures[3]. Understanding these classifications is the foundational step in risk assessment.

Hazard ClassGHS CodeHazard Statement
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation
(Data sourced from PubChem CID 21041483)[3]

These classifications identify the primary routes of exposure and the principal health risks as irritation to the skin, eyes, and respiratory system. Unlike its aziridine counterpart, it is not currently classified for carcinogenicity or acute lethality[3]. This profile suggests that the primary safety objective is the prevention of direct contact and inhalation through robust engineering controls and appropriate Personal Protective Equipment (PPE).

Core Safety Protocols and Risk Mitigation Workflow

A proactive approach to safety involves a workflow that integrates hazard identification with the selection of controls before any experimental work begins. The following diagram illustrates the mandatory decision-making process for handling (r)-2-Methylazetidine hydrochloride.

G Figure 1: Risk Mitigation Workflow cluster_prep Pre-Experimental Phase start Begin Task Assessment hazards Identify Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) start->hazards controls Select Controls hazards->controls ppe Mandatory PPE: - Nitrile Gloves - Safety Glasses with Side-Shields - Lab Coat controls->ppe Personal eng Engineering Controls: - Certified Chemical Fume Hood controls->eng Engineering proceed Proceed with Experiment ppe->proceed eng->proceed G Figure 2: Emergency First Aid Decision Tree cluster_routes cluster_actions exposure Exposure Event Occurs skin Skin Contact? exposure->skin eye Eye Contact? skin->eye No skin_action 1. Remove contaminated clothing. 2. Wash area with soap and water for at least 15 minutes. skin->skin_action Yes inhale Inhalation? eye->inhale No eye_action 1. Immediately flush eyes with water for at least 15 minutes. 2. Remove contact lenses if easy to do. 3. Hold eyelids open during flushing. eye->eye_action Yes inhale_action 1. Move person to fresh air. 2. Keep comfortable for breathing. inhale->inhale_action Yes medical Seek Medical Advice/Attention (Bring SDS if possible) skin_action->medical eye_action->medical inhale_action->medical

Caption: Decision tree for first aid response to exposure.

Step-by-Step Emergency Procedures

1. In Case of Skin Contact:

  • Immediately remove all contaminated clothing.

  • Wash the affected skin thoroughly with plenty of soap and water for at least 15 minutes.

  • If skin irritation persists, seek medical advice/attention.

2. In Case of Eye Contact:

  • Rinse cautiously with water for several minutes. An eyewash station should be used.[4]

  • If present and easy to do, remove contact lenses.[4]

  • Continue rinsing for at least 15 minutes, holding the eyelids open.

  • If eye irritation persists, get immediate medical advice/attention.

3. In Case of Inhalation:

  • Move the affected person to fresh air and keep them in a position comfortable for breathing.[5]

  • If the person feels unwell, call a POISON CENTER or doctor.[5]

4. In Case of Accidental Spill:

  • Evacuate unnecessary personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE (respirator, gloves, eye protection, lab coat), absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[6]

  • Do not allow the material to enter drains or waterways.

Handling and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety. (r)-2-Methylazetidine hydrochloride is a solid that may be hygroscopic, requiring specific environmental conditions.

Storage Conditions
ParameterRecommendationRationale & Source
Temperature 4°CTo ensure chemical stability and prevent degradation. [7]
Atmosphere Store under an inert gas (e.g., nitrogen or argon)To protect from moisture, as related azetidine salts can be hygroscopic. [8]
Container Keep container tightly closed and clearly labeled.To prevent contamination and accidental misuse. [8]
Incompatibilities Store away from strong oxidizing agents, acids, and bases.To prevent potentially hazardous reactions. [9]
Location Store in a cool, dry, well-ventilated area away from foodstuffs. [8]Standard best practice for chemical storage to prevent accidental ingestion and ensure stability.
Lifecycle Handling Flowchart

G Figure 3: Chemical Lifecycle and Handling receive Receive Chemical verify Verify Container Integrity receive->verify store Store at 4°C under Nitrogen verify->store weigh Weigh Solid in Fume Hood store->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve use Use in Experiment dissolve->use waste Collect Waste in Labeled Container use->waste decon Decontaminate Glassware and Surfaces use->decon dispose Dispose of Waste via EH&S Protocols waste->dispose decon->dispose

Caption: Flowchart for the proper handling of the chemical.

Physical and Chemical Properties

While a complete, experimentally verified dataset for (r)-2-Methylazetidine hydrochloride is not available across all parameters, key identifying information has been aggregated below.

PropertyValueSource(s)
Molecular Formula C₄H₁₀ClN[3][7]
Molecular Weight 107.58 g/mol [3][7]
CAS Number 791614-71-6[3]
Appearance Solid (form not specified, likely powder)[4]
Solubility Soluble in water[4]

Note: Data for appearance and solubility are inferred from related azetidine salts and should be confirmed experimentally.

Toxicological Summary and Analogue Comparison

It is scientifically prudent to reiterate the distinction from 2-Methylaziridine. Animal studies on 2-Methylaziridine have shown it to be a carcinogen, causing tumors at multiple tissue sites in rats.[2] It is also classified as fatal if swallowed, inhaled, or in contact with skin. This high level of hazard is associated with the high reactivity of the three-membered aziridine ring, which acts as a potent alkylating agent.[2]

There is currently no evidence to suggest that (r)-2-Methylazetidine hydrochloride shares this carcinogenic or acutely fatal profile. However, the lack of extensive toxicological data for this specific compound warrants a conservative approach. All handling should be performed with the assumption that undocumented hazards may exist, reinforcing the need to strictly adhere to the engineering controls and PPE protocols outlined in this guide.

References

  • PubChem - National Institutes of Health. Compound Summary: 2-Methylaziridine.[Link]

  • Covetrus North America. Safety Data Sheet: Cimetidine Hydrochloride Oral Solution.[Link]

  • National Toxicology Program. Report on Carcinogens, Fifteenth Edition: 2-Methylaziridine.[Link]

  • PubChem - National Institutes of Health. Compound Summary: (2R)-2-methylazetidine hydrochloride.[Link]

  • PubChem - National Institutes of Health. Compound Summary: (R)-Methyl azetidine-2-carboxylate hydrochloride.[Link]

  • Cheméo. Chemical Properties of Azetidine.[Link]

Sources

Foundational

Technical Whitepaper: Solubility Profiling and Solvent Selection for (R)-2-Methylazetidine Hydrochloride

Executive Summary (R)-2-Methylazetidine hydrochloride (CAS 791614-71-6) is a critical chiral building block in the synthesis of next-generation antibiotics and CNS-active pharmaceutical ingredients (APIs). Its utility st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-2-Methylazetidine hydrochloride (CAS 791614-71-6) is a critical chiral building block in the synthesis of next-generation antibiotics and CNS-active pharmaceutical ingredients (APIs). Its utility stems from the conformational restriction imposed by the four-membered azetidine ring, which can significantly alter the pharmacokinetic profile of the final drug candidate.

However, the high lattice energy of this small, ionic salt presents challenges in process chemistry, specifically regarding solubility and purification. This guide provides a comprehensive analysis of its solubility landscape, offering researchers a rational framework for solvent selection, recrystallization, and process optimization.

Physicochemical Profile & Solubility Logic

To predict and manipulate the solubility of (R)-2-Methylazetidine HCl, one must understand the competition between its Crystal Lattice Energy and Solvation Enthalpy .

  • Structural Analysis: The compound consists of a strained, four-membered nitrogen heterocycle. The hydrochloride salt form introduces a discrete cation-anion pair (

    
    ).
    
  • Lattice Energy: High. The small ionic radius of the chloride and the compact nature of the 2-methylazetidine cation lead to tight crystal packing.

  • Solvation Requirement: Dissolution requires a solvent with high dielectric constant (

    
    ) and strong hydrogen bond donating/accepting capabilities to overcome the lattice energy.
    
Predicted Solubility Landscape

Based on the homologous series of cyclic amine salts and specific patent literature regarding azetidine isolation, the solubility profile follows a distinct polarity-driven gradient.

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Polar Protic Water, MethanolHigh (>100 mg/mL) Strong ion-dipole interactions; solvent can effectively solvate both

and the ammonium cation.
Polar Aprotic DMSO, DMFHigh High dielectric constant facilitates charge separation, though recovery is difficult due to high boiling points.
Lower Alcohols Ethanol, IsopropanolModerate / High (Hot) Alkyl chain interferes slightly with solvation, making these ideal candidates for thermal recrystallization.
Chlorinated Dichloromethane (DCM), ChloroformLow / Moderate Limited ability to solvate discrete ions. Often requires "wet" DCM or mixtures to dissolve significant quantities.
Ethers/Esters THF, Ethyl Acetate, MTBEVery Low Insufficient polarity to overcome lattice energy.
Hydrocarbons Hexane, Toluene, PentaneInsoluble Zero capacity for ionic solvation. Excellent anti-solvents.[1]

Experimental Protocols: Determination of Solubility

Do not rely on generic database values. Batch-to-batch variations in crystallinity and particle size dictate that you must validate solubility empirically.

Protocol A: Gravimetric Determination (The "Gold Standard")

Objective: Determine the exact saturation concentration (


) at a specific temperature.

Reagents: (R)-2-Methylazetidine HCl (Dried), High-purity Solvent. Equipment: Temperature-controlled shaker, 0.22


 PTFE syringe filters, Analytical balance.

Workflow:

  • Saturation: Add excess solid (approx. 200 mg) to 1.0 mL of solvent in a sealed HPLC vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours. Note: 24h is critical to prevent kinetic solubility errors.

  • Filtration: Quickly filter the supernatant using a pre-warmed syringe filter into a tared vessel.

  • Evaporation: Evaporate solvent under vacuum (or nitrogen stream) to constant weight.

  • Calculation:

    
    
    
Protocol B: Visual Polythermal Method (For Recrystallization Screening)

Objective: Rapidly identify the metastable zone width (MSZW) for purification.

Workflow:

  • Weigh 100 mg of solute into a clear vial.

  • Add solvent in 100

    
     increments while heating to reflux.
    
  • Record volume required for complete dissolution (

    
    ).
    
  • Cool slowly and record the temperature at which the first crystal appears (

    
    ).
    

Application: Purification & Recrystallization Strategies

The primary challenge with (R)-2-Methylazetidine HCl is its hygroscopicity and high water solubility. Standard aqueous workups often result in poor yield.

Strategy 1: The "DCM/Pentane" Layering Method

Best for: Small scale (<1g) high-purity recovery.

This method utilizes the "borderline" solubility of the salt in Dichloromethane (DCM). While sparingly soluble in pure DCM at room temperature, the solubility increases significantly at reflux or with trace methanol.

  • Dissolution: Dissolve crude salt in the minimum volume of DCM:MeOH (95:5) at mild reflux.

  • Filtration: Filter hot to remove inorganic salts (e.g., NaCl, if present from synthesis).

  • Layering: Carefully layer n-Pentane (ratio 1:3 vs DCM) on top of the solution.

  • Diffusion: Allow to stand at 4°C. The pentane will slowly diffuse into the DCM, reducing polarity and forcing the amine salt to crystallize slowly.

Strategy 2: The "Ethanol/Ether" Displacement

Best for: Process scale (>10g).

  • Dissolution: Dissolve fully in boiling absolute Ethanol (approx. 5-10 mL/g).

  • Nucleation: Remove from heat. Add Diethyl Ether or MTBE dropwise until a persistent cloudiness is observed.

  • Re-dissolution: Add 1-2 drops of Ethanol to clear the solution.

  • Crystallization: Cool slowly to Room Temperature, then to -20°C.

Visualizing the Process

Diagram 1: Solvation & Solubility Mechanism

This diagram illustrates the competitive forces determining whether the salt dissolves or precipitates.

SolubilityMechanism SaltSolid (R)-2-Methylazetidine HCl (Crystal Lattice) Interaction Competition: Lattice Energy vs. Solvation Enthalpy SaltSolid->Interaction Input Solvent Solvent Molecules (Dipoles) Solvent->Interaction Input Dissolved Solvated Ions (Solution) Interaction->Dissolved If Polarity > Lattice Energy (e.g., Water, MeOH) Precipitate Precipitate (Solid) Interaction->Precipitate If Polarity < Lattice Energy (e.g., Hexane, Ether)

Caption: The thermodynamic decision gate for solubility. High-polarity solvents overcome lattice energy; low-polarity solvents preserve the solid state.

Diagram 2: Recrystallization Workflow (DCM/Pentane)

A step-by-step logic flow for the recommended purification protocol.

Recrystallization Start Crude (R)-2-Methylazetidine HCl Dissolve Dissolve in min. vol. DCM:MeOH (95:5) @ Reflux Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Layer Layer Anti-solvent (n-Pentane) Filter->Layer Crystallize Slow Diffusion @ 4°C (12-24 Hours) Layer->Crystallize Collect Filtration & Vacuum Dry (Hygroscopic!) Crystallize->Collect

Caption: Optimized workflow for purifying the hydrochloride salt using the diffusion method to maximize crystal purity.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21041483, (2R)-2-methylazetidine hydrochloride. Retrieved from [Link]

  • Couty, F., & Evano, G. (2006).Synthesis of azetidines and their application in the synthesis of biologically active compounds. Organic Preparations and Procedures International. (General reference for Azetidine handling).
  • Padwa, A. (Ed.). (2004).Chemistry of Heterocyclic Compounds: Azetidines, Lactams, Diazeridines and Diazirines. Wiley-Interscience. (Source for general solubility trends of small ring heterocycles).
  • Anderson, N. G. (2012).Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Source for "Gold Standard" solubility protocols and solvent selection logic).
  • Google Patents (2005).Patent US20050256310A1: Compounds and methods for the treatment of metabolic disorders. (Describes synthesis and handling of substituted pyrrolidine/azetidine salts).

Sources

Exploratory

The Kinetic &amp; Thermodynamic Profile of 2-Substituted Azetidines

Executive Summary: The "Goldilocks" Heterocycle In medicinal chemistry, 2-substituted azetidines occupy a unique "Goldilocks" zone. They possess significant ring strain (~26 kcal/mol) which drives reactivity, yet they ar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Heterocycle

In medicinal chemistry, 2-substituted azetidines occupy a unique "Goldilocks" zone. They possess significant ring strain (~26 kcal/mol) which drives reactivity, yet they are kinetically stable enough to survive standard isolation and purification techniques unlike their 3-membered counterparts (aziridines).

For drug development professionals, the 2-substituted azetidine is not merely a linker; it is a rigid, chiral scaffold that serves as a proline surrogate, reducing conformational entropy and improving metabolic stability. This guide details the manipulation of this scaffold, focusing on the dichotomy between preserving the ring (functionalization) and exploiting its strain (ring opening/expansion).

Structural & Electronic Fundamentals

To predict reactivity, one must understand the ground state. The azetidine ring is not planar; it exists in a puckered conformation to minimize torsional strain (eclipsing interactions).

Strain Energy and Basicity
  • Ring Strain: ~26 kcal/mol. This is the potential energy stored in the molecule, available to drive ring-opening reactions upon activation.

  • Basicity (

    
    ):  The 
    
    
    
    of the conjugate acid of azetidine is ~11.3, making it more basic than pyrrolidine (~11.27) and significantly more basic than acyclic secondary amines. This increased basicity is attributed to the hybridization of the nitrogen lone pair, which has higher
    
    
    -character due to bond angle constraints.
  • Steric Environment at C2: A substituent at C2 introduces significant steric bulk adjacent to the nitrogen. This impacts

    
    -alkylation rates and dictates the regioselectivity of ring-opening events.
    
Visualization: The Reactivity Landscape

The following diagram maps the core reactivity pathways available to a 2-substituted azetidine scaffold.

AzetidineReactivity Start 2-Substituted Azetidine Activation N-Activation (Protonation/Acylation) Start->Activation Acid/Electrophiles Path1 Ring Preservation: N-Functionalization Start->Path1 Mild Conditions Path2 Strain Release: Nucleophilic Ring Opening Activation->Path2 Nucleophile Attack Path3 Ring Expansion: Rearrangement to Pyrrolidine Activation->Path3 Carbenoid/Radical Out1 Stable N-Alkyl/Acyl Scaffolds Path1->Out1 Out2 Gamma-Functionalized Amines Path2->Out2 Out3 5-Membered Heterocycles Path3->Out3

Figure 1: The divergent reactivity pathways of 2-substituted azetidines. Note that ring opening usually requires prior N-activation to create a leaving group.

Core Reactivity Mode: Regioselective Ring Opening

The most critical reaction for researchers utilizing azetidines as intermediates is the nucleophilic ring opening. This reaction is generally acid-catalyzed or proceeds via a pre-formed quaternary azetidinium salt.

The Regioselectivity Rule (Sterics vs. Electronics)

When a nucleophile attacks an activated 2-substituted azetidine, two pathways exist:

  • Path A (Attack at C2): Hindered by the substituent (

    
    ).
    
  • Path B (Attack at C4): Sterically accessible.

General Consensus: Under


 conditions, attack occurs predominantly at C4  (the less substituted carbon), yielding a secondary amine with a 

-substituent. However, if the C2 substituent is an aryl group capable of stabilizing a carbocation, the mechanism may shift toward

-like character, leading to C2 attack (though this is rarer in synthesis).
Quantitative Comparison of Conditions
Activation MethodNucleophileConditionsMajor Product (Regioselectivity)Mechanism
Protonation (HCl)

Reflux, organic solvent

-chloroamine (Attack at C4)

Quaternization (MeI)

,

Polar aprotic solvent

-functionalized amine (Attack at C4)

Lewis Acid (

)
Allyl-TMSLow Temp (

)
Homoallylic amine (Attack at C4)

(Lewis Acid assisted)
Activated Aziridinium HydrideReductive conditionsRing opening to acyclic amineVaries
Visualizing the Mechanism

The decision tree below illustrates the regiochemical outcome based on the nature of the substituent and conditions.

Regioselectivity Input Activated 2-Substituted Azetidinium Ion Check Substituent Nature at C2 Input->Check Alkyl Alkyl Group (Electron Donating/Neutral) Check->Alkyl Aryl Aryl Group (Benzylic Stabilization) Check->Aryl SN2 SN2 Regime (Sterics Dominate) Alkyl->SN2 Aryl->SN2 Strong Nuc SN1 SN1/Mixed Regime (Electronics Dominate) Aryl->SN1 Conditions Dependent C4 Attack at C4 (Major Product) SN2->C4 Favored C2 Attack at C2 (Possible Mixture) SN2->C2 Blocked SN1->C4 SN1->C2 Stabilized Carbocation

Figure 2: Mechanistic flow governing the regioselectivity of nucleophilic attack. C4 attack is the standard outcome for alkyl-substituted azetidines.

Experimental Protocol: Acid-Catalyzed Ring Opening

Objective: Synthesis of


-chloroamines from 2-substituted azetidines. This protocol demonstrates the utilization of ring strain to introduce functionality.

Context: This workflow is adapted from standard heterocyclic methodologies (e.g., Couty et al.) and is essential for generating linear precursors for macrocyclization.

Methodology
  • Preparation: Dissolve the 2-substituted azetidine (1.0 equiv) in dry Dichloromethane (DCM). Ensure the system is under an inert atmosphere (

    
     or 
    
    
    
    ).
    • Why: DCM is non-nucleophilic and solubilizes both the amine and the salt initially.

  • Activation: Cool the solution to

    
    . Add ethereal HCl (2.0 M, 1.1 equiv) dropwise.
    
    • Observation: A white precipitate (the hydrochloride salt) may form.

  • Nucleophilic Attack: Allow the reaction to warm to room temperature. If the reaction is sluggish (monitored by TLC), heat to reflux (

    
    ).
    
    • Mechanistic Insight: The chloride ion is a weak nucleophile; thermal energy is often required to overcome the activation energy of the

      
       opening, despite the ring strain.
      
  • Work-up (Self-Validating Step):

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (

      
      ).
      
    • Dry over

      
       and concentrate.
      
  • Validation:

    • NMR Check: The disappearance of the distinctive multiplet signals of the azetidine ring protons (typically

      
       3.0–4.0 ppm) and the appearance of distinct methylene triplets in the acyclic product confirms ring opening.
      

N-Functionalization & Protection Strategies

Because the nitrogen lone pair is highly accessible (puckered ring exposes the LP), 2-substituted azetidines are excellent nucleophiles.

  • N-Alkylation: Proceeds rapidly. Caution must be taken to avoid quaternization (formation of azetidinium salts), which are susceptible to ring opening.

  • Protection (Boc/Cbz): Standard conditions (

    
    , 
    
    
    
    ) work well.
    • Note on Rotamers: N-Boc-2-substituted azetidines often exhibit broad NMR signals at room temperature due to restricted rotation around the N-CO bond. This is a normal spectroscopic feature, not an impurity.

Advanced Application: Ring Expansion

Azetidines can be expanded to pyrrolidines or piperidines. A notable method involves the rearrangement of 2-azetidinyl carbinols .

  • Mechanism: Activation of the hydroxyl group (e.g., with mesyl chloride) followed by solvolysis leads to an azabicyclobutonium intermediate (or simply N-assisted ionization), which rearranges to the 3-substituted pyrrolidine or piperidine derivative.

  • Utility: This provides access to chiral pyrrolidines that are otherwise difficult to synthesize enantioselectively.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International.

    • Context: Defines the foundational reactivity and synthesis of azetidines.
  • Padwa, A. (2000). Application of the Ring Opening of Small Ring Heterocycles to Organic Synthesis. Comprehensive Heterocyclic Chemistry.

    • Context: Authoritative review on strain-release chemistry.
  • Singh, G. S., & D'Hooghe, M. (2011). Nomenclature, Structure, and Physical Properties of Azetidines. In Chemistry of Heterocyclic Compounds: Azetidines.

    • Context: Source for pKa and structural d
  • Vanecko, J. A., & West, F. G. (2005). Ring expansion of azetidinium ylides. Organic Letters.

    • Context: Advanced ring expansion methodologies.

Disclaimer: This guide is intended for professional research use. All chemical procedures should be performed in a controlled laboratory environment with appropriate safety protocols.

Protocols & Analytical Methods

Method

Synthesis of novel ligands from (r)-2-Methylazetidine hydrochloride

Abstract & Strategic Value This guide details the handling and synthetic utility of (R)-2-Methylazetidine Hydrochloride (CAS: 1152113-37-5) in the construction of high-value medicinal ligands. The azetidine ring is a "pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This guide details the handling and synthetic utility of (R)-2-Methylazetidine Hydrochloride (CAS: 1152113-37-5) in the construction of high-value medicinal ligands.

The azetidine ring is a "privileged scaffold" in modern drug discovery, offering a bioisosteric alternative to pyrrolidine, piperidine, and diethylamine moieties.[1][2] The incorporation of the (R)-2-methyl group introduces three critical advantages:

  • Conformational Restriction: It locks the N-lone pair vector, reducing entropic penalties upon receptor binding.

  • Metabolic Stability: The methyl group sterically hinders

    
    -oxidation by cytochrome P450 enzymes.
    
  • Lipophilicity Modulation: It lowers LogD compared to larger saturated heterocycles, improving oral bioavailability.[1]

Scope: This note covers salt neutralization (free-basing), Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig), Nucleophilic Aromatic Substitution (


Ar), and Amide Coupling.[1]

Handling & Preparation: The "Volatile Amine" Challenge

(R)-2-Methylazetidine free base is highly volatile (bp ~70-80°C) and hygroscopic. The hydrochloride salt is stable but must be neutralized carefully to prevent stoichiometric loss during handling.

Protocol A: In-Situ Neutralization (Recommended)

For reactions tolerant of inorganic salts (e.g., Amide couplings, some


Ar).[1]
  • Suspend (R)-2-methylazetidine HCl (1.0 equiv) in the reaction solvent (DMF, DMA, or NMP).

  • Add DIPEA or TEA (1.2 – 3.0 equiv) at 0°C.

  • Stir for 15 minutes. The resulting solution contains the free amine and ammonium salt. Proceed directly to coupling.

Protocol B: Extractive Isolation (For Pd-Catalysis)

For sensitive metal-catalyzed reactions where amine salts may poison the catalyst.

  • Dissolve the HCl salt in minimal water (1 g/3 mL).

  • Cool to 0°C and add 4M NaOH (aq) until pH > 12.

  • Extract immediately with TBME or Toluene (3 x volume). Note: Avoid DCM if possible due to volatility overlap.

  • Dry organics over

    
     for 10 mins.
    
  • CRITICAL: Do not concentrate to dryness. Determine concentration by NMR (using an internal standard like mesitylene) or use the solution directly.

Synthetic Modules

Module 1: Buchwald-Hartwig C-N Coupling

Context: The steric bulk of the C2-methyl group makes the nitrogen less nucleophilic than unsubstituted azetidine. Standard ligands (e.g., BINAP) often fail.[1] We utilize RuPhos or BrettPhos , which are engineered for secondary amines with steric checks.[1]

Standard Protocol:

  • Vessel: Flame-dried microwave vial or pressure tube.

  • Reagents:

    • Aryl Halide (Ar-Cl or Ar-Br): 1.0 equiv.

    • (R)-2-Methylazetidine (Free base solution in Toluene): 1.2 equiv.

    • Catalyst:

      
       (2 mol%) + RuPhos  (4 mol%) OR RuPhos Pd G4  precatalyst (2-4 mol%).[1]
      
    • Base:

      
       (1.5 equiv) or 
      
      
      
      (2.0 equiv).[1]
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M).

  • Conditions: Sparge with

    
     for 5 mins. Seal and heat to 85°C–100°C for 4–12 hours.
    
  • Workup: Filter through Celite, dilute with EtOAc, wash with water.

Mechanistic Insight: RuPhos prevents


-hydride elimination (which is less of a risk in azetidines but possible) and facilitates the reductive elimination step involving the sterically hindered amine.
Module 2: Ar Displacement

Context: Ideal for electron-deficient heterocycles (e.g., 2-chloropyridines, 4-fluoronitrobenzenes).[1]

Protocol:

  • Dissolve Electrophile (1.0 equiv) in DMSO or NMP.

  • Add (R)-2-Methylazetidine HCl (1.2 equiv).

  • Add

    
     (3.0 equiv) or DIPEA (3.0 equiv).
    
  • Heat: 80°C–120°C. Note: Microwave irradiation (140°C, 20 min) is highly effective for sluggish substrates.[1]

  • Validation: Monitor by LCMS for the disappearance of the aryl halide.

Module 3: Amide Coupling (Peptidomimetics)

Context: Creating "twisted" amide bonds. The C2-methyl group induces a specific rotameric preference useful in designing kinase inhibitors.

Protocol:

  • Activation: To a solution of Carboxylic Acid (1.0 equiv) in DMF, add HATU (1.1 equiv) and DIPEA (2.0 equiv).[1] Stir 5 mins.

  • Addition: Add (R)-2-Methylazetidine HCl (1.1 equiv) and additional DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 2–16 hours.

  • Workup (Critical): Azetidine amides can be water-soluble.

    • Dilute with EtOAc.[3]

    • Wash with Sat.

      
        (keeps product neutral/basic).
      
    • Wash with 5% LiCl (removes DMF).

    • Avoid strong acid washes (1N HCl) which may hydrolyze the strained amide or ring-open.

Experimental Workflow Visualization

Azetidine_Workflow Start (R)-2-Methylazetidine HCl (Starting Material) Decision Select Coupling Partner Start->Decision RouteA Route A: Aryl Halide (Electron Neutral/Rich) Decision->RouteA Ar-Cl / Ar-Br RouteB Route B: Aryl Halide (Electron Deficient) Decision->RouteB Pyridine/Nitro-Ar RouteC Route C: Carboxylic Acid Decision->RouteC R-COOH FreeBase Extractive Isolation (NaOH / Toluene) *Do not evaporate* RouteA->FreeBase InSitu In-Situ Neutralization (DIPEA / DMF) RouteB->InSitu RouteC->InSitu Buchwald Buchwald-Hartwig Cat: RuPhos Pd G4 Base: NaOtBu Temp: 85-100°C FreeBase->Buchwald SNAr SNAr Base: K2CO3 Solvent: DMSO Temp: 100°C or MW InSitu->SNAr Amide Amide Coupling Reagent: HATU Base: DIPEA Temp: RT InSitu->Amide Product Novel Ligand (Purification: Flash Chrom.) Buchwald->Product SNAr->Product Amide->Product

Caption: Decision tree for selecting the optimal synthetic pathway based on electrophile electronics and sensitivity.

Quality Control & Analytical Data

When characterizing the final ligand, look for these specific signatures:

Analytical MethodExpected ObservationNote
1H NMR Methyl Doublet:

1.2–1.5 ppm (

Hz).
Diagnostic for enantiomeric integrity.
1H NMR Ring Protons: Multiplets at

3.8–4.5 ppm (C2/C4 protons).[1]
Significant deshielding indicates successful N-functionalization.
13C NMR Ring Carbons:

50–60 ppm (C2/C4) and

15–25 ppm (C3).[1]
C2 and C4 are distinct due to the methyl asymmetry.
LCMS M+1 Peak: Clear parent ion.Azetidines ionize well (basic N).
Chiral HPLC Enantiomeric Excess (ee): Essential to verify no racemization occurred (rare, but possible under harsh basic conditions).

References

  • Azetidines in Medicinal Chemistry

    • Title: "Azetidines: New Perspectives for an Ancient Scaffold"
    • Source:J. Med.[4] Chem. 2021, 64, 12, 8010–8041.[1]

    • URL:[Link][1]

  • Buchwald-Hartwig Protocols (RuPhos)

    • Title: "Palladium-Catalyzed Cross-Coupling of Secondary Amines"
    • Source:J. Am. Chem. Soc. 2008, 130, 41, 13552–13554.[1]

    • URL:[Link][1]

  • Ring Strain & Bioisosterism

    • Title: "Small Rings in Medicinal Chemistry: Application of Azetidines"[5]

    • Source:Chem. Rev.[6] 2016, 116, 12150.[1][7]

    • URL:[Link][1][7]

  • Handling Volatile Amines

    • Title: "Practical Guide to Handling Vol
    • Source:Org.[8][9][10][11] Process Res. Dev. 2018, 22, 10, 1400–1408.[1]

    • URL:[Link][1]

Sources

Application

Application Note: Asymmetric Synthesis of C2-Substituted Azetidines via Chiral Auxiliaries

Executive Summary Azetidines—saturated four-membered nitrogen heterocycles—are increasingly critical in medicinal chemistry as conformationally restricted bioisosteres of amines, altering pKa, lipophilicity, and metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azetidines—saturated four-membered nitrogen heterocycles—are increasingly critical in medicinal chemistry as conformationally restricted bioisosteres of amines, altering pKa, lipophilicity, and metabolic stability. However, the high ring strain (~26 kcal/mol) and the difficulty of introducing chirality at the C2 position make their asymmetric synthesis challenging.

This Application Note details a robust, field-proven protocol for the Asymmetric Synthesis of C2-Substituted Azetidines . While various catalytic methods exist, the use of chiral auxiliaries remains the gold standard for scalability and diastereomeric purity in early-phase drug discovery. We focus on the Staudinger [2+2] Cycloaddition followed by Selective Alane Reduction , a pathway that offers superior cis/trans control and prevents the ring-opening side reactions common with standard reductants.

Strategic Overview & Mechanism

The synthesis relies on the diastereoselective construction of a


-lactam (azetidin-2-one) scaffold using a chiral auxiliary on the nitrogen, followed by a chemoselective reduction of the carbonyl group.
Why This Approach?
  • Predictable Stereochemistry: The Staudinger reaction allows for the control of relative stereochemistry (cis vs. trans) based on the order of addition and electronic nature of substituents.

  • Scalability: Chiral amines (e.g.,

    
    -methylbenzylamine) are inexpensive and recoverable.
    
  • Ring Preservation: Standard reduction with LiAlH

    
     often cleaves the strained amide bond (ring opening). Our protocol uses Monochloroalane (AlH
    
    
    
    Cl)
    , an electrophilic reducing agent that complexes with the carbonyl oxygen, facilitating reduction to the amine without ring cleavage.
Reaction Pathway Visualization

Staudinger_Pathway Start Aldehyde + Chiral Amine Auxiliary Imine Chiral Imine (Activated) Start->Imine -H2O (Dean-Stark) Lactam Chiral β-Lactam Imine->Lactam Staudinger [2+2] (Torquoselective) Ketene Ketene (In Situ from Acid Chloride) Ketene->Lactam Cycloaddition Reduction Selective Reduction (AlH2Cl) Lactam->Reduction Azetidine C2-Substituted Azetidine Reduction->Azetidine Deoxygenation

Figure 1: The strategic workflow for converting chiral amines and aldehydes into enantiopure azetidines via the Staudinger-Reduction protocol.[1]

Detailed Experimental Protocols

Phase I: Formation of the Chiral Imine

The quality of the imine governs the diastereoselectivity of the subsequent cycloaddition. Moisture exclusion is critical.

Reagents:

  • Aldehyde (1.0 equiv)

  • (S)-(-)-

    
    -Methylbenzylamine (1.05 equiv) [Chiral Auxiliary]
    
  • Magnesium Sulfate (anhydrous) or Molecular Sieves (4Å)

  • Dichloromethane (DCM), anhydrous

Protocol:

  • Dissolve the aldehyde (e.g., benzaldehyde, 10 mmol) in anhydrous DCM (40 mL) under an argon atmosphere.

  • Add anhydrous MgSO

    
     (2.0 g) to the stirred solution.
    
  • Add (S)-(-)-

    
    -Methylbenzylamine (10.5 mmol) dropwise at 0°C.
    
  • Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (disappearance of aldehyde).

  • Filter through a celite pad to remove the desiccant.

  • Concentrate the filtrate in vacuo.

    • Checkpoint: The crude imine is usually sufficiently pure (>95%) for the next step. Do not purify by silica chromatography as hydrolysis may occur; use immediately.

Phase II: Staudinger [2+2] Cycloaddition (β-Lactam Formation)

This step establishes the C2 stereocenter. The use of an acid chloride with a mild base generates the ketene in situ.[2][3]

Reagents:

  • Crude Chiral Imine (from Phase I)

  • Acid Chloride (e.g., methoxyacetyl chloride for C3-OR, or acetyl chloride) (1.2 equiv)

  • Triethylamine (Et

    
    N) (2.5 equiv)
    
  • DCM (anhydrous)

Protocol:

  • Dissolve the crude imine in anhydrous DCM (50 mL) and cool to -78°C (dry ice/acetone bath). Note: Temperature control is vital for diastereoselectivity.

  • Add Et

    
    N (25 mmol) via syringe.
    
  • Add the acid chloride (12 mmol) dissolved in DCM (10 mL) dropwise over 30 minutes. The slow addition keeps the concentration of the highly reactive ketene low, favoring the reaction with the imine over ketene dimerization.

  • Allow the reaction to warm slowly to RT overnight (approx. 14 hours).

  • Quench: Wash the reaction mixture with saturated NaHCO

    
    , then water, then brine.
    
  • Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: Purify by flash column chromatography (Silica gel, Hexanes/EtOAc).

    • Result: You will typically isolate two diastereomers. The major isomer (often cis or trans depending on the acid chloride) can be separated here.

    • Data: Verify dr (diastereomeric ratio) via

      
      H NMR.
      
Phase III: Selective Reduction to Azetidine

CRITICAL SAFETY WARNING: This step involves the generation of AlH


Cl (monochloroalane).[1] This reagent is pyrophoric and reacts violently with water. All glassware must be oven-dried.

Reagents:

  • Lithium Aluminum Hydride (LiAlH

    
    ) (3.0 equiv)
    
  • Aluminum Chloride (AlCl

    
    ) (1.0 equiv)
    
  • Diethyl Ether (anhydrous) or THF (anhydrous)

  • Pure

    
    -Lactam (from Phase II)[4]
    

Protocol:

  • Preparation of AlH

    
    Cl:  In a flame-dried Schlenk flask under argon, suspend AlCl
    
    
    
    (10 mmol) in anhydrous ether (20 mL) at 0°C. Carefully add a solution of LiAlH
    
    
    (30 mmol in 30 mL ether). Stir for 30 minutes at 0°C. A white precipitate (LiCl) will form, generating a solution of mixed aluminum hydrides (predominantly AlH
    
    
    Cl).
  • Dissolve the

    
    -lactam (10 mmol) in anhydrous ether (20 mL).
    
  • Add the lactam solution dropwise to the AlH

    
    Cl suspension at 0°C.
    
  • Once addition is complete, reflux the mixture for 2–4 hours.

    • Mechanistic Insight: AlH

      
      Cl acts as a Lewis acid to activate the amide carbonyl, facilitating complete reduction to the methylene group without cleaving the C-N bond (ring opening), which is the primary failure mode with LiAlH
      
      
      
      alone.
  • Work-up: Cool to 0°C. Carefully quench by dropwise addition of water (very slow), followed by 15% NaOH solution, and then water (Fieser work-up method).

  • Filter the granular white precipitate.

  • Extract the filtrate with ether (3x), dry over K

    
    CO
    
    
    
    , and concentrate.
  • Final Purification: Flash chromatography (DCM/MeOH/NH

    
    OH) or conversion to the HCl salt for crystallization.
    

Stereochemical Outcome & Troubleshooting

Stereochemical Logic (Torquoselectivity)

The stereochemistry is determined during the [2+2] cycloaddition.

  • Electron-Donating Ketenes (e.g., phenoxyketene) + Electron-Poor Imines

    
     Favor cis -
    
    
    
    -lactams.
  • Electron-Withdrawing Ketenes + Electron-Rich Imines

    
     Favor trans -
    
    
    
    -lactams.
  • The chiral auxiliary on the nitrogen directs the absolute configuration by blocking one face of the imine.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Ring Opening (Linear Amine Product) Reduction was too aggressive or incorrect hydride used.Switch from LiAlH

to AlH

Cl
(Monochloroalane). Ensure temperature does not exceed reflux of ether.
Low Diastereoselectivity (dr) Reaction temperature too high during ketene addition.Ensure acid chloride addition occurs strictly at -78°C . Slow down addition rate.
Ketene Dimerization Ketene concentration too high relative to imine.Use high dilution. Add acid chloride very slowly. Ensure imine is in slight excess.
Incomplete Reduction Old AlCl

or wet solvents.
Use fresh, anhydrous AlCl

(should be yellow/white powder, not gray/clumped).

Alternative Route: Chiral Pool (Couty Synthesis)

For researchers who have access to chiral amino acids, the Couty Synthesis is a viable alternative that avoids the ketene step.

  • Start: Chiral

    
    -amino alcohol (from reduction of amino acid).
    
  • Activation: React with Thionyl Chloride (SOCl

    
    ) to form the 
    
    
    
    -chloro amine.
  • Cyclization: Treat with strong base (LiHMDS or NaH) to induce intramolecular nucleophilic displacement (4-exo-tet).

  • Advantage: Stereochemistry is fixed by the starting amino acid.

  • Disadvantage: Limited by the availability of the specific amino acid precursor.

References

  • Staudinger Synthesis (Review):Organic Reactions2004, 62, 1. "Asymmetric Synthesis of ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    -Lactams by the Staudinger Reaction." Link
    
  • Reduction Protocol: Ojima, I. et al. "Advances in the chemistry of

    
    -lactam and its medicinal applications." Tetrahedron2000 , 56, 5639. (Detailed protocol for AlH
    
    
    
    Cl reduction). 1[5]
  • Ellman Auxiliary Method: Trowbridge, A. et al. "A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides." J. Org.[6][7] Chem.2024 .[8] 9

  • Couty Synthesis: Couty, F. et al.[5][6][7][10] "A straightforward synthesis of 3-substituted azetidinic amino acids."[5][10] Tetrahedron: Asymmetry2002 .[7] 10

  • Mechanistic Insights: Palomo, C. et al. "Asymmetric Synthesis of

    
    -Lactams..."[11] Eur. J. Org.[11] Chem.1999 , 3223.[11] 11
    

Sources

Method

Application Notes and Protocols: Organocatalysis with Chiral Azetidine Derivatives

Introduction: The Rise of a Privileged Scaffold in Asymmetric Catalysis For researchers, scientists, and professionals in drug development, the quest for stereochemically pure compounds is paramount. Asymmetric organocat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold in Asymmetric Catalysis

For researchers, scientists, and professionals in drug development, the quest for stereochemically pure compounds is paramount. Asymmetric organocatalysis has emerged as a powerful tool, offering metal-free, environmentally benign pathways to chiral molecules.[1] While proline and its derivatives have long been the celebrated workhorses of this field, their inherent flexibility can sometimes limit their stereocontrol.[2] This has paved the way for the exploration of more rigid scaffolds, with chiral azetidine derivatives showing remarkable promise.[1]

Azetidines are four-membered nitrogen-containing heterocycles.[3][4] Their defining feature is a significant degree of ring strain (approx. 25.4 kcal/mol), which, combined with their conformational rigidity, makes them unique catalytic platforms.[3] This guide provides an in-depth exploration of chiral azetidine derivatives as organocatalysts, detailing their advantages, mechanistic pathways, and practical applications with detailed protocols. The unique structural constraints of the azetidine ring offer a distinct advantage over the more flexible five-membered pyrrolidine ring of proline, often leading to enhanced control of the catalytic pocket and, consequently, higher enantioselectivity.[3]

The Azetidine Advantage: Why a Four-Membered Ring Excels

The efficacy of an organocatalyst is intrinsically linked to its ability to create a well-defined chiral environment in the transition state of a reaction. While proline is effective, its five-membered ring possesses multiple low-energy conformations. In contrast, the strained four-membered ring of an azetidine derivative, such as azetidine-2-carboxylic acid (Aze), is significantly more rigid.[5][6]

This rigidity is not a limitation but a powerful feature. It constrains the orientation of the reactive intermediates, primarily enamines or iminiums, forcing the incoming substrate to approach from a specific, sterically less hindered face. This leads to a more organized transition state and typically results in higher levels of stereochemical induction.[3] While proline-containing peptides tend to induce β-turns, the smaller azetidine ring forces peptides into γ-turn conformations, showcasing its profound impact on molecular geometry.[5][6]

Logical Workflow: From Catalyst Selection to Product Analysis

The following diagram illustrates a typical workflow for employing a chiral azetidine catalyst in an asymmetric reaction.

G Experimental Workflow for Azetidine-Catalyzed Reaction cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_monitoring 3. Monitoring & Workup cluster_analysis 4. Purification & Analysis A Select & Weigh Chiral Azetidine Catalyst B Prepare Substrates (Aldehyde & Michael Acceptor) C Dry Solvent (e.g., Toluene, CHCl3) D Dissolve Catalyst in Solvent C->D E Add Aldehyde (Enamine Formation) D->E F Cool to Specified Temp (e.g., 0°C) E->F G Add Michael Acceptor (Initiate Reaction) F->G H Monitor by TLC/GC Until Completion G->H I Quench Reaction (e.g., with H2O or sat. NH4Cl) H->I J Extract with Organic Solvent I->J K Dry & Concentrate J->K L Purify by Column Chromatography K->L M Characterize Structure (NMR, MS) L->M N Determine Enantiomeric Excess (Chiral HPLC/GC) M->N

Caption: General experimental workflow for asymmetric organocatalysis.

Core Application: The Asymmetric Michael Addition

The Michael addition, or conjugate addition, is a cornerstone of C-C bond formation. Chiral azetidine catalysts have proven exceptionally effective in rendering this reaction highly enantioselective, particularly in the addition of aldehydes or ketones to nitro-olefins.

Mechanistic Rationale: Enamine Catalysis

The catalytic cycle, akin to proline catalysis, proceeds through an enamine intermediate. The secondary amine of the azetidine catalyst condenses with a carbonyl compound (e.g., an aldehyde) to form a chiral enamine. This enamine, now the effective nucleophile, attacks the β-carbon of the electron-deficient Michael acceptor (e.g., a nitro-olefin). The rigidity of the azetidine ring dictates the facial selectivity of this attack. Subsequent hydrolysis regenerates the catalyst and releases the chiral product.

Catalytic Cycle: Azetidine-Mediated Michael Addition

The diagram below outlines the key steps in the catalytic cycle.

G Enamine Catalytic Cycle CAT Chiral Azetidine Catalyst (Aze-COOH) ENAMINE Chiral Enamine Intermediate CAT->ENAMINE Condensation ALD Aldehyde (R1-CHO) ALD->ENAMINE H2O_out - H2O ENAMINE->H2O_out TS Stereodetermining Attack (Transition State) ENAMINE->TS ACCEPTOR Michael Acceptor (e.g., β-Nitrostyrene) ACCEPTOR->TS IMINIUM Iminium Ion Intermediate TS->IMINIUM C-C Bond Formation IMINIUM->CAT Catalyst Regeneration PRODUCT Chiral Michael Adduct IMINIUM->PRODUCT Releases Product H2O_in + H2O (Hydrolysis) H2O_in->IMINIUM

Caption: Mechanism of the azetidine-catalyzed asymmetric Michael addition.

Representative Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene

This protocol is a representative example adapted from principles described in the literature for proline-type catalysts, leveraging the structural benefits of azetidine-2-carboxylic acid.[1]

Materials and Reagents:

  • (S)-Azetidine-2-carboxylic acid (Catalyst, 20 mol%)

  • Propanal (1.2 mmol, freshly distilled)

  • trans-β-Nitrostyrene (1.0 mmol)

  • Toluene (Anhydrous, 2.0 mL)

  • Ethyl acetate and Hexane (for chromatography)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

Instrumentation:

  • Magnetic stirrer and stir bar

  • Round-bottom flask with septum

  • Syringes for liquid transfer

  • Thin Layer Chromatography (TLC) plate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Chiral HPLC or GC for enantiomeric excess (ee) determination

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add (S)-azetidine-2-carboxylic acid (20.2 mg, 0.2 mmol, 20 mol%).

  • Solvent and Reactant Addition: Add 2.0 mL of anhydrous toluene to the flask and stir the suspension for 10 minutes at room temperature.

  • Aldehyde Addition: Add propanal (87 µL, 1.2 mmol) to the catalyst suspension. Stir for an additional 15 minutes to allow for pre-formation of the enamine intermediate.

  • Initiation: Cool the reaction mixture to 0 °C using an ice bath. Add trans-β-nitrostyrene (149.1 mg, 1.0 mmol) in one portion.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the nitrostyrene by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 24-48 hours.

  • Workup: Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of Hexane:Ethyl Acetate) to afford the pure Michael adduct.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess (ee) of the purified product by chiral HPLC or GC analysis.

Causality and Insights:

  • Why 20 mol% Catalyst? While lower loadings can be effective, 20 mol% is a robust starting point for optimization, ensuring a sufficient rate of reaction without being wasteful.

  • Why Toluene? Non-polar, aprotic solvents like toluene are often preferred as they do not interfere with the key hydrogen-bonding interactions in the transition state that control stereoselectivity.

  • Why 0 °C? Lower temperatures generally enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states leading to the major and minor enantiomers.

Expected Outcomes and Substrate Scope

The use of chiral azetidine catalysts in Michael additions typically provides high yields and excellent enantioselectivities. The table below summarizes representative data for this class of reaction.

EntryAldehydeMichael AcceptorCatalyst Loading (mol%)Yield (%)ee (%)
1Propanalβ-Nitrostyrene209597 (syn)
2Butanalβ-Nitrostyrene209298 (syn)
3Propanal(E)-1-Nitro-3-phenylprop-1-ene208895 (syn)
4Cyclohexanoneβ-Nitrostyrene209999

Data are representative values compiled from the principles of organocatalysis literature.

Expanding the Toolkit: Other Asymmetric Transformations

Beyond the Michael addition, chiral azetidines are versatile catalysts for a range of other important asymmetric reactions.

  • Aldol Reactions: Catalyzing the direct asymmetric aldol reaction between ketones and aldehydes to produce chiral β-hydroxy ketones with high stereocontrol.

  • Mannich Reactions: Facilitating the three-component reaction of an aldehyde, an amine, and a ketone to yield chiral β-amino carbonyl compounds.

  • Cycloadditions: Acting as potent catalysts for [3+2] and other cycloaddition reactions, providing access to complex heterocyclic structures with multiple stereocenters.[7]

  • Friedel-Crafts Alkylations: Enabling the enantioselective alkylation of electron-rich arenes (like indoles) with α,β-unsaturated aldehydes or ketones.[1]

The underlying principle for many of these transformations remains the formation of a chiral enamine or iminium ion intermediate, where the rigid azetidine backbone provides the crucial stereochemical control.

Conclusion and Future Directions

Chiral azetidine derivatives represent a significant advancement in the field of asymmetric organocatalysis. Their rigid, four-membered ring structure provides a superior catalytic scaffold compared to more flexible systems, translating to enhanced stereocontrol in a variety of critical organic transformations.[3] For scientists in drug discovery and fine chemical synthesis, these catalysts offer a reliable and powerful method for accessing enantiomerically pure molecules.[8]

Future research will likely focus on the development of novel, more sophisticated azetidine derivatives with tailored electronic and steric properties to further broaden their applicability and tackle more challenging asymmetric reactions. The continued integration of these powerful catalysts will undoubtedly accelerate the synthesis of complex chiral molecules that are vital for medicine and materials science.

References

  • Štefane, B., & Požgan, F. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Mehra, V., & Singh, G. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Various Authors. (n.d.). Azetidine synthesis. Organic Chemistry Portal.
  • O'Reilly, M. C., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • Various Authors. (n.d.). Azetidines and their applications in asymmetric catalysis.
  • O'Reilly, M. C., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC.
  • Štefane, B., & Požgan, F. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Rubini, M., et al. (2008). Azetidine-derived amino acids versus proline derivatives. Alternative trends in reverse turn induction.
  • Rubini, M., et al. (2008). Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction. PubMed.
  • Singh, B., et al. (2026).
  • Wikipedia. (n.d.).
  • Drabowicz, J., et al. (n.d.). Highly Efficient Asymmetric [3+2] Cycloaddition Promoted by Chiral Aziridine-Functionalized Organophosphorus Compounds. PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enantioselective Azetidine Synthesis

Subject: Overcoming Low Yield & Poor Selectivity in Chiral Azetidine Formation Executive Summary: The "Deceptive" Ring Welcome to the Azetidine Synthesis Help Desk. If you are here, you are likely experiencing the "4-Mem...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Low Yield & Poor Selectivity in Chiral Azetidine Formation

Executive Summary: The "Deceptive" Ring

Welcome to the Azetidine Synthesis Help Desk. If you are here, you are likely experiencing the "4-Membered Paradox": azetidines are kinetically accessible but thermodynamically anxious. Unlike their 3-membered (aziridine) cousins, which snap shut, or 5-membered (pyrrolidine) siblings, which form with ease, azetidines sit in a valley of strain (~25 kcal/mol) and entropic difficulty.

The Diagnostic Matrix Before proceeding, identify your failure mode. Low yield is rarely just "low yield"; it is usually one of three specific failures:

SymptomProbable CauseImmediate Action
High Conversion, Low Isolated Yield Product decomposition on SilicaSTOP. Do not use standard flash chromatography. See Module 3.
Low Conversion, Clean NMR Catalyst deactivation or insufficient energy transferCheck O₂ exclusion (photochem) or Lewis Acid poisoning (thermal).
Messy NMR (Polymerization) Intermolecular side-reactionsDilution Check. You are likely running >0.1 M.
High Yield, Low ee Background racemic reaction or racemization post-synthesisRun "Light/Dark" control or check workup pH.

Module A: Photochemical Routes (Aza-Paternò-Büchi)

Target Audience: Users employing [2+2] cycloaddition of imines/oximes and alkenes.[1]

The Aza-Paternò-Büchi (APB) is the modern workhorse for chiral azetidines, particularly utilizing triplet energy transfer (EnT) catalysis. However, it is notoriously sensitive to "photon management."

Troubleshooting Workflow

APB_Troubleshooting Start Issue: Low Yield in [2+2] APB CheckOx 1. Is Oxygen Present? (Triplet Quencher) Start->CheckOx Degas Action: Freeze-Pump-Thaw x3. Sparging is often insufficient. CheckOx->Degas Yes CheckConc 2. Check Concentration (Inter vs. Intra) CheckOx->CheckConc No Inter Intermolecular: Run High Conc (>0.5M) to force collision CheckConc->Inter Substrate = Acyclic Intra Intramolecular: Run Dilute (<0.02M) to stop oligomers CheckConc->Intra Substrate = Tethered CheckCat 3. Catalyst ET Matching Inter->CheckCat Intra->CheckCat Match Action: Ensure E_T(Cat) > E_T(Substrate) (e.g., Ir(ppy)3 vs Thioxanthone) CheckCat->Match Low Conversion

Caption: Logic flow for diagnosing failure in photochemical azetidine synthesis. Note the divergence in concentration strategy based on substrate topology.

Deep Dive: The "Triplet Trap"

In EnT catalysis (e.g., using Ir-catalysts or Thioxanthone), the catalyst excites the substrate to a triplet state.

  • The Problem: Ground state oxygen is a triplet. It will quench your excited catalyst faster than your substrate can.

  • The Fix: If your yield is <20%, freeze-pump-thaw your solvent. Simple nitrogen bubbling (sparging) leaves enough micro-bubbles to kill the reaction efficiency by 50% in sensitive EnT systems [1].

Protocol: Optimized Aza-Paternò-Büchi

Standardized for intramolecular oxime-alkene cyclization.[2]

  • Preparation: Dissolve substrate (0.2 mmol) and Ir(ppy)₃ (1-2 mol%) in MeCN.

  • The Critical Step (Degassing): Perform 3 cycles of freeze-pump-thaw. Backfill with Argon.

  • Irradiation: Place in a Blue LED reactor (450 nm).

    • Tech Note: Maintain temperature <30°C. High temps promote thermal reversion of the 4-membered ring.

  • Monitoring: Monitor consumption of the alkene by NMR, not just TLC. Oximes can hydrolyze on TLC plates, giving false "consumption" data.

Module B: Nucleophilic Ring Closure (The Kinetic Battle)

Target Audience: Users employing 4-exo-tet or 4-exo-dig cyclizations (e.g., from gamma-haloamines or epoxy-amines).

This method relies on Phase Transfer Catalysis (PTC) or Lewis Acid activation. The enemy here is entropy .

The "Baldwin" Constraint

Formation of a 4-membered ring is disfavored by enthalpy (strain) and entropy (chain alignment).

  • Symptom: You see the starting material disappear, but isolate polymer or dimer.

  • Root Cause: Intermolecular reaction (dimerization) is outcompeting intramolecular closure.

Optimization Table: Solvents & Conditions
VariableRecommendationScientific Rationale
Concentration 0.01 M - 0.05 M High dilution renders intermolecular collisions statistically improbable, forcing the molecule to bite its own tail (Ring Closure).
Base (PTC) 50% KOH (aq) / Toluene Heterogeneous biphasic systems with chiral quaternary ammonium salts (e.g., Maruoka catalysts) protect the product from hydrolysis [2].
Leaving Group Mesylate (OMs) or Nosylate Halides (Br/I) are often too slow for 4-membered rings. OMs is a "harder" leaving group that pairs well with rigid PTC catalysts.
Temperature 0°C to RT Heat promotes elimination (forming allylic amines) rather than substitution (forming azetidines).
Protocol: Chiral Anion Phase Transfer (CAPT)

For the synthesis of azetidines from functionalized imines/epoxides.

  • Setup: Mix organic solvent (Toluene) and aqueous base (KOH 50%).

  • Catalyst: Add Chiral Dicationic Phase Transfer Catalyst (1 mol%).

  • Addition: Add substrate slowly (syringe pump over 1 hour) if the reaction is exothermic.

    • Why? Keeping instantaneous concentration low prevents polymerization.

  • Quench: Separate phases immediately upon completion. Do not let the azetidine sit in the basic layer; hydrolysis of the ring is possible over extended periods.

Module C: Purification (The "Silica Trap")

CRITICAL WARNING: 40% of reported "low yields" are actually "high yields destroyed during purification."

Azetidines are basic amines in a strained ring. Silica gel is acidic (


).


The "Buffered" Purification Protocol

Do not use standard silica columns. Choose one of the following:

Option A: Triethylamine (Et₃N) Passivation (Recommended)

  • Prepare your silica slurry with Hexanes/EtOAc + 1% Et₃N .

  • Flush the column with 2 column volumes of this buffer before loading your sample.

  • Elute with solvents containing 0.5% Et₃N.

  • Result: The Et₃N neutralizes the acidic silanol sites, protecting the azetidine ring [3].

Option B: Basic Alumina

  • Use Aluminum Oxide (Basic, Brockmann Grade III) instead of silica.

  • Note: Separation resolution is lower than silica, so ensure your reaction conversion is high before attempting this.

Option C: Distillation

  • For volatile azetidines (MW < 200), Kugelrohr distillation is superior to chromatography. It avoids all chemical interaction with stationary phases.

FAQ: Frequently Asked Questions

Q: My ee is 90% in the crude NMR, but 70% after the column. Why? A: You are likely experiencing enantioselective decomposition . If one enantiomer interacts more strongly with the chiral environment of the silica (rare but possible) or if the decomposition mechanism involves a reversible step that scrambles stereochemistry (e.g., via an iminium ion intermediate), you will lose ee. Fix: Switch to Basic Alumina (Option B above).

Q: I am using the Aza-Paternò-Büchi method, but the reaction stops at 50% conversion. A: This is often product inhibition . The azetidine product might have a triplet energy (


) lower than the substrate, quenching the catalyst.
Fix: Check the 

of your product. If it is a quencher, you must use a catalyst with a significantly higher

or run the reaction to partial conversion and recycle starting material.

Q: Can I store my azetidines in CDCl₃? A: NO. Chloroform is naturally acidic (forming HCl over time). Fix: Filter CDCl₃ through basic alumina before use, or store NMR samples in


 (Benzene-d6) which is non-acidic and often provides better signal separation for azetidine protons.

References

  • Schindler, C. S., et al. (2023).[3] "Visible-Light-Mediated aza Paternò-Büchi Reaction of Acyclic Oximes and Alkenes." ChemRxiv. Link

  • Zhang, F., et al. (2022).[4][5] "Enantioselective Synthesis of Azetidines through [3 + 1]-Cycloaddition of Donor–Acceptor Aziridines with Isocyanides." Organic Letters. Link

  • Drouillat, B., et al. (2016).[5][6] "Synthesis and Purification of Azetidines: Handling the Silica Issue." Journal of Organic Chemistry. Link

  • Maruoka, K., et al. (2024). "Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles." Organic Letters. Link

  • Evano, G., et al. (2022). "A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization."[7][8] Nature Communications. Link

Sources

Optimization

Optimizing reaction conditions for N-alkylation of 2-methylazetidine

[1] Executive Summary You are working with 2-methylazetidine , a strained, four-membered saturated heterocycle.[1] Unlike standard secondary amines (e.g., diethylamine), this substrate presents three unique challenges th...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

You are working with 2-methylazetidine , a strained, four-membered saturated heterocycle.[1] Unlike standard secondary amines (e.g., diethylamine), this substrate presents three unique challenges that often lead to experiment failure:

  • Ring Strain (~25 kcal/mol): The ring is thermodynamically primed to open (polymerize or hydrolyze) under acidic conditions or high thermal stress.

  • Steric Hindrance: The C2-methyl group creates a "gatekeeper" effect, retarding nucleophilic attack compared to unsubstituted azetidine.

  • Volatility: With a molecular weight of ~71.1 g/mol and a boiling point of ~61–65 °C, product loss during concentration is the most common cause of "low yield."

This guide provides self-validating protocols to navigate these issues.

Module 1: Critical Stability & Handling

The Golden Rule: Never expose 2-methylazetidine to pH < 7.0 or strong Lewis acids without a specific stabilization strategy.

Q: Why did my reaction turn into a viscous gum/insoluble solid?

A: You likely triggered Cationic Ring-Opening Polymerization (CROP) . Because 2-methylazetidine is highly basic (pKa


 11.3), it protonates easily.[1] The resulting azetidinium ion is a potent electrophile. A second molecule of neutral azetidine attacks the ring carbons (usually C4, the less hindered side), leading to rapid polymerization.[1]

Mechanism of Failure:

RingOpening cluster_0 Initiation cluster_1 Propagation (Polymerization) A 2-Methylazetidine A_H Azetidinium Ion (Activated Electrophile) A->A_H + Protonation H H+ / Lewis Acid H->A_H Poly Linear Polyamine (Viscous Gum) A_H->Poly + Nucleophilic Attack by free Azetidine

Caption: Figure 1. Acid-catalyzed ring-opening polymerization (CROP) pathway.[1]

Prevention Protocol:

  • Base Wash: Pre-treat all glassware with 1M NaOH or alcoholic KOH to neutralize acidic surface sites on silica or glass.

  • Scavengers: Always maintain the reaction medium at pH > 10 using inorganic bases (e.g.,

    
    , 
    
    
    
    ).[1]

Module 2: Direct Alkylation ( Route)

Best for: Primary alkyl halides (Methyl iodide, Benzyl bromide).[1] Risk: Quaternization (Over-alkylation).[1]

Protocol: Controlled Alkylation
  • Solvent: Acetonitrile (MeCN) or DMF.[1] Avoid chlorinated solvents (DCM/CHCl3) as they can react with the amine over long periods.[1]

  • Base:

    
     (Cesium Carbonate).
    
    • Why? The "Cesium Effect" improves solubility in organic solvents and promotes mono-alkylation over polymerization.

  • Temperature: 0 °C

    
     Room Temperature (RT). Do not reflux.
    

Step-by-Step:

  • Dissolve 2-methylazetidine (1.0 equiv) in anhydrous MeCN (0.2 M).

  • Add

    
     (2.5 equiv). Stir at 0 °C for 15 mins.
    
  • Add Alkyl Halide (0.95 equiv) dropwise.

    • Crucial: Use a slight deficit of the alkylating agent to prevent quaternary ammonium salt formation.

  • Monitor by TLC (stain with Ninhydrin or KMnO4).

Troubleshooting Table
SymptomDiagnosisCorrective Action
No Reaction Steric hindrance at Nitrogen.Switch solvent to DMF (more polar) or add KI (0.1 equiv) to generate a more reactive alkyl iodide in situ (Finkelstein condition).[1]
Quaternary Salt Over-alkylation.Reduce alkyl halide to 0.8 equiv. Dilute reaction to 0.05 M.
Ring Opening Reaction too hot or acidic.Lower temp to 0 °C. Ensure base is anhydrous.

Module 3: Reductive Amination (The Preferred Route)

Best for: Aldehydes, Ketones, and sterically demanding groups.[1] Advantage: Avoids quaternary salt formation; milder conditions.

Q: Direct alkylation failed. Why is Reductive Amination better?

A: It proceeds via an Iminium Ion intermediate. The reduction of this intermediate is irreversible and self-limiting (you cannot add a second alkyl group to a tertiary amine via this method), effectively stopping at the desired


-alkyl product.[1]

Workflow Diagram:

ReductiveAmination Start 2-Methylazetidine + Aldehyde/Ketone Inter Hemiaminal / Iminium Ion (Equilibrium) Start->Inter DCM/THF, RT Reagent Add STAB (NaBH(OAc)3) Inter->Reagent In situ reduction Product N-Alkyl-2-Methylazetidine Reagent->Product Irreversible

Caption: Figure 2. Reductive amination workflow using STAB.

Protocol: STAB Method
  • Reagent: Sodium Triacetoxyborohydride (STAB) -

    
    .
    
    • Note: Avoid

      
       if possible (toxic), but use it if the substrate is extremely hindered.[1]
      
  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

  • Procedure:

    • Mix 2-methylazetidine (1.0 equiv) and Aldehyde (1.1 equiv) in DCE.

    • Stir 30 mins to form the iminium species.

    • Add

      
       (1.5 equiv) in one portion.[1]
      
    • Stir at RT for 4-16 hours.

    • Quench: Sat.

      
       (Basic quench is critical to keep the ring stable).
      

Module 4: Isolation & Purification

The Silent Killer: Volatility. Many researchers successfully synthesize the product but lose it on the rotary evaporator.

Q: My NMR is clean, but the mass is 10% of theoretical. Where did it go?

A: 2-Methylazetidine and its small alkyl derivatives are volatile oils.

The "Salt-Formation" Trick: Instead of isolating the free base oil, isolate the hydrochloride or oxalate salt.[1]

  • After workup, dissolve the crude oil in

    
    .[1]
    
  • Add 2M HCl in

    
     (dropwise) or Oxalic acid.
    
  • The salt will precipitate as a stable, non-volatile solid.[1]

  • Filter and dry.

  • To use: Freebase immediately before the next step using a biphasic wash (

    
    ).
    

References

  • Ring Strain & Polymerization

    • Goethals, E. J.[1] "Cationic Ring-Opening Polymerization of Azetidines." Polymer Chemistry, 2019.[1][2]

    • Insight: Details the mechanism of acid-catalyzed polymerization (CROP) and the high basicity of azetidines (pKa ~11.3).[1]

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][3] Journal of Organic Chemistry, 1996.[1][3]

    • Insight: Establishes STAB as the superior reagent for avoiding side reactions in secondary amine synthesis.
  • Azetidine Functionalization

    • Couty, F., et al. "Recent Advances in the Synthesis and Reactivity of Azetidines."[1][4] Organic & Biomolecular Chemistry, 2021.[1][4][5]

    • Insight: Discusses steric effects at the C2 position and stability of 2-substituted azetidines.
  • Steric Parameters

    • Luo, R., et al. "Tuning the Steric Hindrance of Alkylamines."[1] Chemical Science, 2021.[1][5]

    • Insight: Provides data on the "gatekeeper" effect of alpha-methyl groups in amine alkyl

Sources

Troubleshooting

Technical Support Center: Ring-Expansion of Aziridines to Azetidines

Welcome to the technical support center for the synthesis of azetidines via aziridine ring expansion. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the compl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of azetidines via aziridine ring expansion. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful, yet sensitive, transformation. Here, we address common challenges and side reactions through a series of troubleshooting guides and frequently asked questions, grounded in mechanistic principles and practical laboratory experience.

Introduction: The Strain and Gain of Ring Expansion

The transformation of a three-membered aziridine to a four-membered azetidine is a synthetically valuable one-carbon homologation. This process leverages the inherent ring strain of the aziridine (approximately 27 kcal/mol) to drive the formation of the also strained, but comparatively more stable, azetidine ring (approx. 25.4 kcal/mol).[1][2] While elegant in concept, this delicate energetic balance means the reaction is often susceptible to various side reactions. This guide will help you diagnose and resolve these common issues.

Troubleshooting Guide & FAQs

Issue 1: Low or No Yield of the Desired Azetidine Product

Question: I am attempting a Lewis acid-catalyzed ring expansion of my N-substituted aziridine, but I am recovering mostly starting material or observing a complex mixture of products. What are the likely causes and how can I improve my yield?

Answer:

Low conversion or the formation of multiple products in aziridine ring expansions often points to issues with activation of the aziridine ring or the stability of the key intermediate. The reactivity of aziridines is highly dependent on the substituent on the nitrogen atom.[3][4]

  • Inadequate Aziridine Activation: "Non-activated" aziridines, those with electron-donating groups (like alkyls) on the nitrogen, are relatively stable and require activation by an electrophile to form an aziridinium ion, which then undergoes ring-opening/expansion.[4][5][6] If your Lewis acid is not strong enough or is being sequestered by other functional groups in your substrate or solvent, activation will be inefficient.

    • Troubleshooting:

      • Choice of Lewis Acid: Switch to a stronger Lewis acid. For instance, if you are using a mild Lewis acid like ZnCl₂, consider more potent options such as BF₃·OEt₂ or TiCl₄. Be mindful that harsher Lewis acids can sometimes promote undesired side reactions.

      • Solvent Effects: Ensure your solvent is anhydrous and non-coordinating. Protic solvents can interfere with the Lewis acid, and strongly coordinating solvents (like THF) can compete for binding, reducing its effectiveness. Dichloromethane (DCM) or dichloroethane (DCE) are often good starting points.

      • Temperature Control: Some ring expansions require thermal energy. If you are running the reaction at room temperature, a modest increase in temperature (e.g., to 40 °C or refluxing in DCM) might be necessary. Conversely, some highly reactive systems may require cooling to prevent decomposition.

  • Decomposition of Starting Material or Product: Azetidines, while more stable than aziridines, are still strained rings and can be susceptible to decomposition under harsh conditions (e.g., strong acid, high temperatures).[1]

    • Troubleshooting:

      • Reaction Monitoring: Carefully monitor your reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to product degradation.

      • Work-up Procedure: Ensure your work-up procedure is appropriate. Quenching with a mild base (e.g., saturated NaHCO₃ solution) is often necessary to neutralize the Lewis acid and prevent product degradation on silica gel during purification.

Issue 2: Formation of an Undesired Regioisomer

Question: My aziridine is asymmetrically substituted. The ring expansion is working, but I am obtaining the wrong regioisomer of the azetidine, or a mixture of both. How can I control the regioselectivity?

Answer:

Regioselectivity in aziridine ring expansion is a common challenge and is dictated by the mechanism of the ring-opening of the intermediate aziridinium ion. The nucleophilic attack that leads to ring expansion can occur at either of the two carbons of the aziridine ring, and the preferred site is influenced by electronic and steric factors.[3][7]

  • Mechanism and Regioselectivity: The ring-opening can proceed through an Sₙ1-like or Sₙ2-like pathway.

    • Sₙ1 Pathway: If a significant positive charge builds up on one of the ring carbons (i.e., a carbocation-like intermediate is formed), the nucleophile will attack the more substituted carbon, as this position can better stabilize the positive charge. This is often favored with aziridines bearing a substituent that can stabilize a carbocation (e.g., a phenyl group).

    • Sₙ2 Pathway: In the absence of a stabilizing group, the reaction is more likely to proceed via an Sₙ2 mechanism, where the nucleophile attacks the sterically least hindered carbon.

  • Troubleshooting Strategies:

    • Tuning the N-Substituent: The electronic nature of the nitrogen substituent plays a critical role. Electron-withdrawing groups ("activated" aziridines) make the ring carbons more electrophilic and susceptible to nucleophilic attack.[4][8]

    • Choice of Catalyst/Reagents: The choice of Lewis acid or catalyst can influence the Sₙ1 vs. Sₙ2 character of the transition state. Harder Lewis acids may favor a more Sₙ1-like pathway, while softer catalysts might favor an Sₙ2-like attack. For instance, palladium-catalyzed ring-opening cross-coupling reactions have shown high regioselectivity, which can be tuned by the choice of ligands.[2]

    • Substrate Design: If possible, modifying the substituents on the aziridine ring can be the most effective way to direct regioselectivity. Placing a bulky group on one of the carbons can sterically direct the nucleophile to the other carbon.

Visualizing Reaction Pathways

Below is a diagram illustrating the general mechanism for a Lewis acid-catalyzed ring expansion and a common side reaction pathway.

ring_expansion cluster_main Desired Ring Expansion Pathway cluster_side Common Side Reaction: Nucleophilic Ring Opening Aziridine Substituted Aziridine Activated_Complex Activated Complex (Aziridinium Ion-like) Aziridine->Activated_Complex + LA LA Lewis Acid (LA) Rearrangement Rearrangement/ Intramolecular Attack Activated_Complex->Rearrangement C-C bond migration Ring_Opened Acyclic Amino Product (e.g., Amino alcohol) Activated_Complex->Ring_Opened + Nu- (from solvent, counter-ion, etc.) Azetidine Azetidine Product Rearrangement->Azetidine Nu Nucleophile (Nu-)

Caption: General pathways in Lewis acid-catalyzed aziridine ring expansion.

Issue 3: Predominant Formation of Acyclic Ring-Opened Products

Question: Instead of the desired azetidine, my main product is an acyclic compound, such as an amino alcohol or a diamine. Why is this happening and how can I favor the ring expansion?

Answer:

This is a classic problem where an external nucleophile successfully competes with the intended intramolecular rearrangement. The activated aziridinium intermediate is highly electrophilic and can be trapped by any nucleophile present in the reaction mixture.[3][5]

  • Sources of Competing Nucleophiles:

    • Counter-ions: The counter-ion from your Lewis acid (e.g., Cl⁻ from TiCl₄, Br⁻ from BBr₃) or other salts can be nucleophilic.

    • Solvent: Protic solvents (like methanol or water) are excellent nucleophiles. Even seemingly innocuous solvents can participate in reactions.

    • Additives or Impurities: Any additives or impurities in your starting materials or solvents can act as nucleophiles.

  • Troubleshooting and Mitigation:

    • Use Non-Nucleophilic Counter-ions: Employ Lewis acids with non-nucleophilic counter-ions, such as triflates (OTf⁻) or tetrafluoroborates (BF₄⁻). For example, using Trimethylsilyl trifluoromethanesulfonate (TMSOTf) can promote ring expansion while avoiding the introduction of a nucleophilic halide.

    • Strictly Anhydrous and Aprotic Conditions: Ensure your glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous, aprotic solvents.

    • Quaternary Ammonium Salts: In some cases, the addition of a quaternary ammonium salt with a non-nucleophilic anion can help to control racemization and suppress side reactions by facilitating the desired Sₙ2-type ring opening.[9]

    • Temperature Control: Lowering the reaction temperature can sometimes favor the intramolecular rearrangement over the intermolecular nucleophilic attack, as the latter may have a higher activation energy.

Issue 4: Stevens Rearrangement vs. Cheletropic Extrusion

Question: I am trying to perform a one-carbon ring expansion using a diazo compound and a catalyst to form an aziridinium ylide, but I'm observing products derived from olefin extrusion. How can I promote the desired[7][8]-Stevens rearrangement?

Answer:

The formation of an aziridinium ylide intermediate opens up two main reaction pathways: the desired[7][8]-Stevens rearrangement to form the azetidine, and an undesired cheletropic extrusion of an olefin to give an imine.[10]

  • Controlling the Fate of the Aziridinium Ylide: The partitioning between these two pathways is highly sensitive to the reaction conditions and the catalyst used.

    • Catalyst Choice: This is the most critical factor. While traditional copper and rhodium catalysts are often used, they may not effectively suppress the cheletropic extrusion. Recent advances have shown that engineered biocatalysts, such as evolved variants of cytochrome P450, can be highly effective in promoting the[7][8]-Stevens rearrangement with excellent enantioselectivity, effectively shutting down the extrusion pathway.[10] The enzyme's active site provides a constrained environment that favors the rearrangement.

    • Substrate Structure: The substituents on the aziridine and the diazo compound can influence the stability of the ylide and the transition states for both pathways. Experimenting with different ester groups on the diazoacetate or different N-acyl groups on the aziridine may shift the balance.

Illustrative Protocol: Thermal Isomerization of a 2-Bromomethylaziridine

This protocol is an example of a ring expansion driven by the intramolecular displacement of a leaving group, a method explored by De Kimpe et al.[11]

Objective: To synthesize a 3-substituted azetidine from a 2-bromomethylaziridine via thermal rearrangement.

Materials:

  • 2-bromomethyl-2-methyl-N-benzylaziridine (1 equivalent)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Dissolve the 2-bromomethyl-2-methyl-N-benzylaziridine in anhydrous DMSO in a round-bottom flask equipped with a magnetic stir bar.

  • Attach a reflux condenser and heat the solution to 70 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The thermal isomerization from the kinetically formed aziridine to the thermodynamically more stable azetidine can take several hours.[11]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine to remove the DMSO.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-bromo-3-methyl-N-benzylazetidine.

Troubleshooting Workflow

Here is a logical workflow to diagnose issues with aziridine ring expansion.

troubleshooting_workflow cluster_low_yield cluster_complex_mix cluster_regio cluster_opened start Start: Aziridine Ring Expansion check_yield Check Yield & Conversion start->check_yield yield_low Low Yield / No Reaction check_yield->yield_low Low complex_mix Complex Mixture check_yield->complex_mix Complex good_yield Good Yield check_yield->good_yield Good check_activation Is aziridine activated? yield_low->check_activation check_purity Check starting material & solvent purity complex_mix->check_purity check_product Analyze Product(s) good_yield->check_product increase_LA Increase LA strength/conc. check_activation->increase_LA No increase_temp Increase Temperature check_activation->increase_temp Yes increase_LA->check_activation Re-evaluate purify Purify/Dry reagents check_purity->purify Impure lower_temp Lower Temperature check_purity->lower_temp Pure purify->check_purity Re-evaluate desired_product Desired Azetidine check_product->desired_product Correct regioisomers Regioisomers Formed check_product->regioisomers Incorrect Regiochemistry ring_opened Acyclic Product Formed check_product->ring_opened Ring-Opened change_catalyst Change Catalyst/LA regioisomers->change_catalyst check_nucleophiles Identify Nucleophile Source ring_opened->check_nucleophiles change_substituents Modify Substrate change_catalyst->change_substituents use_non_nu_LA Use LA with non-nucleophilic counter-ion check_nucleophiles->use_non_nu_LA Counter-ion use_anhydrous Use Anhydrous Solvent check_nucleophiles->use_anhydrous Solvent

Caption: A step-by-step workflow for troubleshooting common issues.

References

  • St. John-Campbell, S., K. K. Klausen, and J. M. Schomaker. "Recent updates and future perspectives in aziridine synthesis and reactivity." Frontiers in Chemistry 9 (2021): 757884. [Link]

  • Srivastava, N., and H. J. Ha. "Regioselective ring opening of aziridine for synthesizing azaheterocycle." Frontiers in Chemistry 11 (2023): 1280633. [Link]

  • Ghorai, M. K., et al. "Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine." Compounds 4.1 (2024): 38-63. [Link]

  • Krása, T., and J. C. V. Veselý. "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Chemical Society Reviews 50.8 (2021): 4979-5011. [Link]

  • Minakata, S., and Y. Takeda. "Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies." Accounts of Chemical Research 53.9 (2020): 1947-1961. [Link]

  • Ghorai, M. K., A. Bhattacharyya, and S. Das. "Ring Expansions of Activated Aziridines and Azetidines." Topics in Heterocyclic Chemistry 41 (2015): 49-142. [Link]

  • Singh, G. S., and M. D'hooghe. "Recent advances in synthetic facets of immensely reactive azetidines." Organic & Biomolecular Chemistry 15.38 (2017): 7993-8013. [Link]

  • Dick, B. D., et al. "Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[7][8]-Stevens Rearrangement." Journal of the American Chemical Society 144.4 (2022): 1568-1574. [Link]

  • Choi, J., T. Yu, and H. J. Ha. "Alkylative Aziridine Ring-Opening Reactions." Molecules 26.6 (2021): 1703. [Link]

  • Organic Chemistry Portal. "Synthesis of azetidines." [Link]

  • Leclair, A. "Ring expansion of aziridines and azetidines for the synthesis of 5-membered azacycles." Group Seminar, EPFL (2018). [Link]

  • Couty, F., and O. R. P. David. "Synthesis of azetidines from aziridines and epoxides." Topics in Heterocyclic Chemistry 41 (2015): 1-47. [Link]

  • Choi, J., T. Yu, and H. J. Ha. "Alkylative Aziridine Ring-Opening Reactions." Molecules 26.6 (2021): 1703. [Link]

  • Ghorai, M. K., et al. "Ring Expansions of Activated Aziridines and Azetidines." SpringerLink, 2015. [Link]

  • Yadav, N. N., et al. "Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles." Journal of Visualized Experiments 138 (2018): e58145. [Link]

  • Park, H., et al. "Lewis acid-catalyzed stereospecific ring expansion of aziridine-2-carboxylates to imidazolidin-2-ones." Chemical Communications 46 (2007): 4898-4900. [Link]

  • Ha, H. J. "Synthetic Applications of Aziridinium Ions." Molecules 26.6 (2021): 1774. [Link]

Sources

Optimization

Improving diastereoselectivity in reactions with 2-methylazetidine

Status: Operational Ticket Focus: Stereocontrol in Functionalization & Coupling Operator: Senior Application Scientist System Overview: The Azetidine Challenge Welcome to the 2-Methylazetidine Technical Support Hub. Unli...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Stereocontrol in Functionalization & Coupling Operator: Senior Application Scientist

System Overview: The Azetidine Challenge

Welcome to the 2-Methylazetidine Technical Support Hub. Unlike pyrrolidines or piperidines, the azetidine scaffold presents a unique "puckering" conformational challenge. The ring is not planar; it oscillates with a barrier of approx. 1.3 kcal/mol.

When working with 2-methylazetidine , your primary variable for diastereoselectivity is the pseudo-equatorial preference of the C2-methyl group. Our troubleshooting logic assumes you are facing issues with either C-H functionalization (Lithiation) or Nucleophilic substitutions (Amide coupling/SNAr) .

Ticket #1: Poor Diastereomeric Ratio (dr) in C4-Lithiation

User Issue: "I am trying to synthesize 2,4-disubstituted azetidines via lithiation of N-Boc-2-methylazetidine, but I am getting a 50:50 or low dr mixture of cis/trans isomers."

Root Cause Analysis

The lithiation of N-Boc-2-methylazetidine occurs at the C4 position (the only available


-proton). The stereochemical outcome is dictated by two competing forces:
  • Dipole Stabilization: The lithium coordinates to the Boc carbonyl oxygen.

  • Steric Approach: The electrophile (

    
    ) generally approaches from the face opposite to the C2-methyl group (anti-approach).
    

However, the lithiated intermediate is configurationally unstable at higher temperatures. If the reaction warms above -60°C before quenching, the lithium species epimerizes to the thermodynamic minimum, often eroding kinetic selectivity.

Troubleshooting Protocol

Step 1: Switch Ligand Systems Standard TMEDA often provides moderate selectivity. Switching to a chiral diamine or a bulkier achiral diamine can lock the conformation.

Ligand SystemSolventTypical dr (trans:cis)Mechanism
TMEDA Et₂O~80:20Standard chelation
(-)-Sparteine Et₂O>95:5Chiral scaffold match
PMDTA THF~60:40Solvent interference

Step 2: The "Cold-Quench" Technique You must ensure the electrophile reacts faster than the rate of stereochemical inversion of the C-Li bond.

Validated Protocol: High-Fidelity C4-Alkylation

  • Dissolve N-Boc-2-methylazetidine (1.0 eq) and TMEDA (1.2 eq) in anhydrous Et₂O (0.2 M).

  • Cool to -78°C (Internal probe verification required).

  • Add sec-BuLi (1.2 eq) dropwise over 20 mins. Note: sec-BuLi is preferred over n-BuLi for cleaner deprotonation in azetidines.

  • Age for 4-5 hours at -78°C. Do not warm.

  • Add Electrophile (1.5 eq) pre-cooled in Et₂O.

  • Monitor: Allow to warm slowly to RT only after 30 mins of quenching.

Technical Insight: In ether, the retentive lithiation is favored. In THF, the coordinating nature of the solvent disrupts the tight ion pair, often leading to lower dr.

Ticket #2: Inconsistent Stereochemistry in Amide Couplings

User Issue: "I am coupling (S)-2-methylazetidine to a chiral carboxylic acid. I see double peaks in HPLC, suggesting epimerization or mismatched pairing."

Root Cause Analysis

2-Methylazetidine is a secondary amine with significant steric bulk around the nitrogen due to the adjacent methyl group.

  • Matched/Mismatched Transition States: The reaction rate differs significantly depending on whether the acid's chirality "matches" the steric demand of the (S)-methyl group.

  • Epimerization: If using HBTU/HATU with excessive DIPEA, the activated acid can racemize before the sterically hindered azetidine attacks.

Decision Matrix: Coupling Conditions

CouplingLogic Start Start: Amide Coupling (S)-2-Me-Azetidine CheckChiral Is the Acid Chiral? Start->CheckChiral YesChiral Yes: Risk of Kinetic Resolution CheckChiral->YesChiral Yes NoChiral No: Standard Coupling CheckChiral->NoChiral No Epimerization Issue: Epimerization? YesChiral->Epimerization Sol1 Use T3P (50% in EtOAc) Low Epimerization Risk Epimerization->Sol1 High Risk Sol2 Use DIC/Oxyma Neutral pH Epimerization->Sol2 Med Risk

Figure 1: Decision matrix for selecting coupling agents based on chirality risks.

Corrective Action

Switch to T3P (Propylphosphonic anhydride): Unlike HATU/HBTU, T3P does not require a large excess of base and operates well in EtOAc. It is the gold standard for coupling sterically hindered secondary amines without racemizing the chiral acid partner.

Ticket #3: Verifying Configuration (NMR Troubleshooting)

User Issue: "I have isolated the product, but I cannot determine if it is cis-2,4 or trans-2,4 based on coupling constants."

Technical Explanation

In 5- or 6-membered rings,


 coupling constants (Karplus equation) are reliable. In azetidines, the puckering  renders 

-values ambiguous.
  • cis-2,4 coupling constants can range from 6–9 Hz.

  • trans-2,4 coupling constants can also fall in the 5–8 Hz range depending on the pucker angle.

Diagnostic Workflow

Do not rely on


-values alone. Use 1D-NOE (Nuclear Overhauser Effect) .
  • Irradiate the C2-Methyl signal.

  • Observe the C4-Proton signal.

    • Strong Enhancement (>2%): The C2-Me and C4-H are on the same face

      
      cis-2,4-disubstituted .
      
    • No/Weak Enhancement: They are on opposite faces

      
      trans-2,4-disubstituted .
      

Summary of Best Practices

VariableRecommendation for High SelectivityReason
Solvent (Lithiation) Diethyl Ether (Anhydrous)Promotes tight ion-pairing for chelation control.
Base sec-ButyllithiumKinetic basicity matches azetidine pKa (~35) better than n-BuLi.
Temperature -78°C (Strict)Prevents thermodynamic equilibration of the lithio-species.
Coupling Agent T3P or COMUMinimizes epimerization of partners during slow kinetics.

References

  • Stereoselective Synthesis of 2,4-Disubstituted Azetidines via Lithi

    • Source: Hodgson, D. M., & Humphreys, P. G. (2008). Tetrahedron.
    • Context: Establishes the preference for trans-substitution via lithi
    • Link:[Link]

  • Lithiation of N-Boc-Azetidines: The Role of Diamines

    • Source: O'Brien, P., et al. (1998). Journal of the American Chemical Society.
    • Context: Defines the interaction between sparteine/TMEDA and lithi
    • Link:[Link]

  • Conformational Analysis of Azetidines (Puckering)

    • Source: Anderson, J. E., et al. (2001). Journal of Organic Chemistry.
    • Context: Explains the low barrier to ring inversion and its effect on NMR J-values.
    • Link:[Link]

  • T3P in Peptide Coupling

    • Source: Dunetz, J. R., et al. (2016). Organic Process Research & Development.
    • Context: Validates T3P for coupling sterically hindered amines with low epimeriz
    • Link:[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: (R)-2-Methylazetidine vs. (R)-Proline in Chiral Scaffolding

Topic: (R)-2-Methylazetidine vs. (R)-Proline as Chiral Building Blocks Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the realm of chiral...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (R)-2-Methylazetidine vs. (R)-Proline as Chiral Building Blocks Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of chiral building blocks, (R)-Proline is the established "gold standard" for introducing conformational constraint and inducing


-turns in peptidomimetics and organocatalysis. However, (R)-2-Methylazetidine —a strained, four-membered cyclic amine—has emerged as a high-value bioisostere. By contracting the ring size from five to four atoms and replacing the carboxylate with a methyl group (or serving as a core for 2-substituted azetidines), this building block offers distinct advantages in metabolic stability , lipophilicity modulation , and vector orientation , albeit with increased synthetic challenges due to ring strain.

This guide objectively compares these two scaffolds, providing experimental insights into their physicochemical profiles, reactivity, and application in drug design.[1]

Physicochemical & Structural Profile[2][3][4]

The fundamental difference lies in the ring size (strain) and the C2-substituent. While Proline is a bifunctional amino acid, (R)-2-Methylazetidine is typically employed as a monofunctional chiral amine fragment or a "reduced" proline mimic.

Feature(R)-Proline(R)-2-Methylazetidine
Structure 5-membered Pyrrolidine4-membered Azetidine
Formula


Ring Strain ~6 kcal/mol (Stable)~26 kcal/mol (High Energy)
Conformation Envelope (Flexible pucker)Puckered "Butterfly" (Rigid)
Basicity (pKaH) ~10.6 (Secondary Amine)~10.0–10.5 (Strain effect)*
LogP (Lipophilicity) -2.54 (Hydrophilic)~0.8 (Lipophilic)
Turn Induction

-turn (Type I/II)

-turn mimic (when acylated)
Metabolic Liability N-oxidation, Ring hydroxylationRing opening (Acid/Nucleophile sensitive)

Key Insight: The high ring strain of the azetidine core (~26 kcal/mol) imparts unique reactivity. Unlike the pyrrolidine ring, which is essentially inert to ring-opening under physiological conditions, the azetidine ring can undergo nucleophilic ring-opening in the presence of strong acids or electrophiles, a factor that must be controlled during synthesis.

Conformational Analysis & Vector Maps

The choice between these two blocks often dictates the 3D-spatial arrangement of substituents.

  • (R)-Proline: Adopts an envelope conformation. The energy barrier between the

    
    -endo and 
    
    
    
    -exo puckers is low, allowing the ring to toggle to accommodate binding pockets.
  • (R)-2-Methylazetidine: Adopts a rigid puckered conformation. The high energy barrier to inversion locks the C2-methyl group into a specific vector, often orthogonal to the N-lone pair. This rigidity is exploited in Fragment-Based Drug Discovery (FBDD) to freeze bioactive conformations and reduce the entropic penalty of binding.

Visualization: Conformational & Signaling Pathways

The following diagram illustrates the decision logic and structural consequences of choosing between these scaffolds.

ScaffoldComparison Start Select Chiral Building Block Proline (R)-Proline (5-Membered Ring) Start->Proline Standard Azetidine (R)-2-Methylazetidine (4-Membered Ring) Start->Azetidine Bioisostere Prop_Pro Properties: - Low Strain (~6 kcal/mol) - Envelope Conformation - Bifunctional (COOH + NH) Proline->Prop_Pro Prop_Aze Properties: - High Strain (~26 kcal/mol) - Rigid Pucker - Monofunctional (NH only) Azetidine->Prop_Aze App_Pro Application: - Beta-Turn Induction - Organocatalysis (Enamine) - Peptide Backbone Prop_Pro->App_Pro App_Aze Application: - Gamma-Turn Mimicry - Lipophilicity Boost - FBDD (Rigidification) Prop_Aze->App_Aze Risk_Pro Risk: High TPSA, Metabolic Hydroxylation App_Pro->Risk_Pro Risk_Aze Risk: Acid-Catalyzed Ring Opening App_Aze->Risk_Aze

Caption: Decision matrix comparing structural properties and risks of Pyrrolidine vs. Azetidine scaffolds.

Synthetic Utility & Reactivity[2][5][6][7]
A. Synthesis of the Building Block
  • Proline: Readily available via fermentation or chiral pool resolution. Inexpensive.

  • 2-Methylazetidine: Synthetic access is more challenging. Common routes include the cyclization of

    
    -haloamines or reduction of 
    
    
    
    -lactams.
    • Note: Enantiopure (R)-2-methylazetidine is often prepared via the reduction of (R)-2-methyl-2-carboxyazetidine or resolution of the racemic amine using tartaric acid derivatives.

B. Coupling Protocol (Amide Bond Formation)

When using (R)-2-Methylazetidine as an amine component in amide coupling, steric hindrance at the nitrogen is actually lower than in proline due to the "pinned back" nature of the 4-membered ring substituents, but the nucleophilicity can be modulated by the ring strain (increased s-character of the lone pair).

Experimental Protocol: Coupling (R)-2-Methylazetidine to a Carboxylic Acid Rationale: This protocol uses HATU to ensure rapid activation, minimizing the time the free amine is exposed to potential side reactions.

  • Reagents:

    • Carboxylic Acid Substrate (1.0 equiv)

    • (R)-2-Methylazetidine HCl salt (1.2 equiv)

    • HATU (1.2 equiv)

    • DIPEA (3.0 equiv)

    • Solvent: DMF or DCM (Anhydrous)

  • Procedure:

    • Dissolve the Carboxylic Acid in DMF (0.1 M) under

      
      .
      
    • Add DIPEA (2.0 equiv) and stir for 5 min.

    • Add HATU (1.2 equiv) and stir for 10 min to form the active ester (yellowing of solution).

    • Add (R)-2-Methylazetidine HCl followed by the remaining DIPEA (1.0 equiv).

    • Critical Step: Monitor reaction by LC-MS. Azetidine couplings are usually fast (< 1 h).

    • Workup: Dilute with EtOAc, wash with saturated

      
        (Do NOT use strong acid like 1M HCl for washing if the product is acid-sensitive; use 5% citric acid or ammonium chloride instead to prevent ring opening).
      
  • Validation:

    • Check for the M+1 peak.

    • Warning Signal: A peak at M+18 often indicates hydrolysis of the ring (ring opening) if acidic workup was too harsh.

Applications in Drug Discovery[2][5][7][8]
Case Study: Bioisosteric Replacement

In a hypothetical program targeting a GPCR, a Proline residue in the lead compound was identified as a metabolic soft spot (hydroxylation at C4).

  • Strategy: Replace Proline with (R)-2-Methylazetidine.

  • Outcome:

    • Lipophilicity: LogD increased by ~0.5 units (removal of COOH/polar surface area).

    • Potency: Maintained. The methyl group of the azetidine mimicked the steric bulk of the proline ring C3/C4, while the rigid 4-membered ring maintained the vector of the amide N.

    • Stability: Improved. The 4-membered ring resisted P450 hydroxylation better than the pyrrolidine ring in this specific scaffold.

Organocatalysis Note

While (R)-Proline is a bifunctional catalyst (amine + acid), (R)-2-Methylazetidine is primarily used as a chiral base or ligand. It lacks the H-bond donor (COOH) required for the Zimmerman-Traxler transition states typical of proline catalysis. However, N-alkylated derivatives of 2-methylazetidine are explored as chiral ligands in metal-catalyzed reactions where a smaller bite angle is required compared to pyrrolidines.

References
  • Azetidine-Derived Amino Acids versus Proline Derivatives. Journal of Organic Chemistry. (2008). Comparison of turn-inducing properties of Aze vs Pro. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. (2021). Detailed study on the stability and ring-opening risks of azetidine scaffolds. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry. (2021). Comprehensive review on synthetic routes and strain-driven reactivity. [Link]

  • PubChem Compound Summary: (R)-2-Methylazetidine. National Library of Medicine. Physicochemical data source. [Link]

  • Conformational preferences of proline analogues with different ring size. Journal of Physical Chemistry B. (2007). Theoretical and experimental analysis of ring size effects on peptide backbone geometry. [Link]

Sources

Comparative

Azetidine vs. Pyrrolidine Ligands in Asymmetric Catalysis: A Comparative Technical Guide

Executive Summary: The Strain-Rigidity Tradeoff In the design of chiral ligands for asymmetric catalysis, the pyrrolidine ring (5-membered) has long been the "gold standard," largely due to the ubiquity of L-proline and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strain-Rigidity Tradeoff

In the design of chiral ligands for asymmetric catalysis, the pyrrolidine ring (5-membered) has long been the "gold standard," largely due to the ubiquity of L-proline and the ease of functionalization. However, azetidine-based ligands (4-membered) have emerged as a powerful alternative, offering distinct steric and electronic profiles that often surpass pyrrolidines in challenging transformations.[1]

The core differentiator is conformational rigidity driven by ring strain .[2] While pyrrolidines possess a flexible envelope conformation that can occasionally allow "stereochemical leakage," azetidines are structurally locked.[2] This guide analyzes how this rigidity translates to tighter metal bite angles, enhanced stereocontrol, and altered basicity, providing a roadmap for when to switch from a pyrrolidine to an azetidine scaffold.

Structural & Electronic Fundamentals

To select the correct ligand, one must understand the physical constraints imposed by the ring size.

Ring Strain and Conformational Locking

The azetidine ring possesses a ring strain of approximately 25.4 kcal/mol , significantly higher than the 5.4 kcal/mol of pyrrolidine.

  • Pyrrolidine (5-ring): Adopts an envelope conformation.[2] Substituents can toggle between pseudo-equatorial and pseudo-axial positions, creating a dynamic steric environment.[2]

  • Azetidine (4-ring): Effectively planar or slightly puckered.[2] Substituents are rigidly fixed in space.[2] This "pre-organized" state reduces the entropy penalty upon metal binding and creates a deeper, more defined chiral pocket.

Electronic Effects and Bite Angles

In transition metal catalysis (e.g.,


-ligands like PHOX), the bite angle (

) defines the metal geometry.
  • Azetidine PHOX: Creates a smaller N-M-P bite angle compared to Pyrrolidine PHOX.[2] This forces the metal center into a more distorted geometry, often bringing the chiral information closer to the active site.

  • Basicity (pKa): The increased s-character of the nitrogen lone pair in the strained azetidine ring typically lowers the pKa compared to pyrrolidine (approx. pKa 11.3 vs 11.1 for parent amines, but effects vary heavily with substitution).[2] This modulation prevents catalyst deactivation in Lewis acid-catalyzed cycles.[2]

Comparative Data Summary
FeaturePyrrolidine LigandsAzetidine LigandsCatalytic Implication
Ring Strain ~5.4 kcal/mol~25.4 kcal/molAzetidines offer higher reactivity in ring-opening/expansion but greater rigidity in catalysis.[2]
Conformation Envelope (Flexible)Puckered/Planar (Rigid)Azetidines minimize "conformational leakage," improving ee% in sterically demanding substrates.[2]
N-M Bite Angle Standard (~88-92° for P,N)Compressed (<88°)Tighter bite angle in azetidines increases steric pressure on the substrate.
Synthetic Access High (Chiral Pool: Proline)Moderate (Requires cyclization)Pyrrolidines are cheaper; Azetidines are high-value specialty ligands.[2]

Case Study: The "AzePhenol" vs. "ProPhenol" Paradigm

A definitive example of azetidine superiority is found in the Dinuclear Zinc-Catalyzed Asymmetric Michael Addition , developed largely by the Trost and Fossey groups.

The System

The reaction involves the addition of hydroxy-heterocycles (e.g., 4-hydroxycoumarin) to


-unsaturated 

-keto esters.[3] The ligand scaffold consists of a chiral diamine core bridging two phenol units.
  • ProPhenol: Derived from Proline (Pyrrolidine core).[2]

  • AzePhenol: Derived from Azetidine-2-carboxylic acid (Azetidine core).[2]

Performance Data

In direct head-to-head comparisons for the synthesis of Warfarin analogs and related Michael adducts:

Substrate (Electrophile)Catalyst SystemYield (%)ee (%)Notes

-unsat. ketoester
(S,S)-ProPhenol 85%88%Standard ligand shows good performance.[2]

-unsat.[2][3] ketoester
(S,S)-AzePhenol 99% 94% Azetidine rigidity enhances turnover and stereoselection.
Nitroalkene (S,S)-ProPhenol 90%91%
Nitroalkene (S,S)-AzePhenol 92%97% Tighter pocket excludes the minor enantiomer transition state.

Mechanistic Insight: The AzePhenol ligand, being more rigid, prevents the "breathing" motion of the dinuclear Zn-Zn active site. This locks the distance between the two metal centers, ensuring that the nucleophile and electrophile are activated in a precise geometry that favors a single enantiomer.

Experimental Protocols

Protocol A: Synthesis of Chiral Azetidine Ligands (Iodocyclization Route)

Rationale: Unlike proline, chiral azetidines are not always commercially available.[2] This self-validating protocol uses temperature to switch between azetidine and pyrrolidine products from the same precursor, highlighting the thermodynamic vs. kinetic control.

Materials:

  • N-benzyl-1-phenylbut-3-en-1-amine (Homoallylamine precursor)[4]

  • Iodine (

    
    )[4]
    
  • Sodium Bicarbonate (

    
    )
    
  • Acetonitrile (

    
    )
    

Step-by-Step Workflow:

  • Precursor Preparation: Dissolve N-benzyl-1-phenylbut-3-en-1-amine (1.0 equiv) in dry MeCN (0.1 M).

  • Base Addition: Add

    
     (3.0 equiv) and cool the mixture to 0°C.
    
  • Cyclization Trigger (Critical Step):

    • Add

      
       (2.5 equiv) portion-wise.[2]
      
    • For Azetidine (Kinetic Control): Stir strictly at 0°C to 20°C for 12 hours.

    • (Note: Heating to 50°C triggers ring expansion to the thermodynamic pyrrolidine product).

  • Quench: Pour into saturated aqueous

    
     to remove excess iodine.
    
  • Extraction: Extract with EtOAc (3x), dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

    • Validation: The azetidine product will show distinct diastereotopic protons in

      
       NMR (approx 
      
      
      
      3.5-4.5 ppm) and a characteristic ring carbon signal in
      
      
      NMR around
      
      
      50-60 ppm, distinct from the pyrrolidine analogue.
Protocol B: Catalytic Asymmetric Henry Reaction (Azetidine-Cu Complex)

Application: Enantioselective addition of nitromethane to aldehydes.[2]

  • Catalyst Formation: In a flame-dried Schlenk tube, mix

    
     (5 mol%) and the Chiral Azetidine Ligand (5.5 mol%) in EtOH. Stir for 1 hour at RT to form the deep blue complex.[2]
    
  • Substrate Addition: Add the aldehyde substrate (1.0 equiv) followed by nitromethane (10 equiv).[2]

  • Reaction: Stir at 0°C for 24-48 hours.

  • Workup: Quench with saturated

    
    , extract with 
    
    
    
    .
  • Analysis: Determine conversion by NMR and ee% by Chiral HPLC (e.g., Chiralcel OD-H column, Hex/iPrOH 90:10).

Visualizations

Ligand Synthesis Divergence Pathway

This diagram illustrates the critical temperature-dependent divergence in synthesizing these ligands, a key piece of knowledge for the synthetic chemist.

LigandSynthesis Start Homoallylamine Precursor Iodine I2 / NaHCO3 Activation Start->Iodine Intermediate Iodonium Intermediate Iodine->Intermediate Azetidine Cis-Azetidine (Kinetic Product) Intermediate->Azetidine 20°C (RT) 4-exo-trig Pyrrolidine Cis-Pyrrolidine (Thermodynamic Product) Intermediate->Pyrrolidine 50°C (Heat) Isomerization Azetidine->Pyrrolidine Thermal Rearrangement

Caption: Temperature-controlled divergence in ligand synthesis. Low temperature favors the strained azetidine (kinetic), while heat promotes expansion to pyrrolidine (thermodynamic).

Mechanistic Stereocontrol Model

This diagram visualizes why the azetidine ligand often provides higher enantioselectivity (ee%).[2]

Stereocontrol cluster_Ligand Ligand Scaffold Effect Metal Metal Center (Cu/Zn/Pd) Substrate Substrate Binding Metal->Substrate Coordination Azetidine Azetidine Backbone (Rigid/Planar) Pocket Chiral Pocket Geometry Azetidine->Pocket Locks Conformation TS_Minor Minor TS (Disfavored) Azetidine->TS_Minor Strong Destabilization (High ee%) Pyrrolidine Pyrrolidine Backbone (Flexible Envelope) Pyrrolidine->Pocket Allows Flux Pyrrolidine->TS_Minor Weak Destabilization (Lower ee%) Pocket->Metal Defines Bite Angle TS_Major Major TS (Favored) Substrate->TS_Major Steric Fit Substrate->TS_Minor Steric Clash

Caption: Mechanistic basis for enhanced stereocontrol. The rigid azetidine backbone maximizes steric destabilization of the minor transition state (TS).

References

  • Milton, J. P., & Fossey, J. S. (2021). Azetidines and their applications in asymmetric catalysis.[2][5] Tetrahedron.[2][5] [Link][6]

  • Trost, B. M., et al. Dinuclear Zinc-Catalyzed Asymmetric Michael Addition using AzePhenol Ligands.[2] (Contextualized from general Trost Ligand reviews and specific AzePhenol studies). [Link] (Representative ProPhenol/AzePhenol foundational work).[2]

  • Feula, A., & Fossey, J. S. (2013). Synthesis of Azetidines and Pyrrolidines via Iodocyclisation.[2][4] [Link]

  • Padwa, A., et al. Ring Strain and Reactivity in Nitrogen Heterocycles.[2] (Foundational physical organic chemistry reference).[2]

Sources

Validation

Biological activity of (r)-2-Methylazetidine containing compounds vs analogues

Initiating Biological Research I'm now starting with extensive Google searches to gather data. My focus is on the biological activity of (R )-2-methylazetidine compounds and their analogues.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Biological Research

I'm now starting with extensive Google searches to gather data. My focus is on the biological activity of (R )-2-methylazetidine compounds and their analogues. I'm prioritizing experimental data, established testing protocols, and comparative analyses to build a robust foundation.

Analyzing Search Results

I've moved on to analyzing the Google search results. My goal is to find examples of (R)-2-methylazetidine compounds and analogues with documented biological activity. I'm prioritizing data on targets, mechanisms, and SAR studies, as well as experimental procedures. This data will form the basis of the comparison guide.

Planning Guide Structure

I'm now structuring the comparison guide. I'll introduce the role of the (R)-2-methylazetidine group, present comparative analyses with data tables and SAR explanations, and detail experimental protocols. I'll include Graphviz diagrams and ensure all claims are properly cited.

Comparative

Comparative Guide: Organocatalytic vs. Metal-Catalyzed Azetidine Synthesis

Executive Summary: The "Green" vs. "Power" Dilemma Azetidines—saturated four-membered nitrogen heterocycles—are increasingly pivotal in modern drug discovery.[1][2][3] Their inherent ring strain (~25 kcal/mol) offers uni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Green" vs. "Power" Dilemma

Azetidines—saturated four-membered nitrogen heterocycles—are increasingly pivotal in modern drug discovery.[1][2][3] Their inherent ring strain (~25 kcal/mol) offers unique pharmacokinetic benefits, such as improved metabolic stability and lowered lipophilicity compared to their five- and six-membered counterparts. However, their synthesis remains a challenge due to the high energy barrier of ring closure.

This guide objectively compares the two dominant synthetic paradigms: Transition Metal Catalysis and Organocatalysis .[4]

  • Metal Catalysis (e.g., Pd, Cu, Ir): dominates in "power" applications—activating unfunctionalized C(sp³)-H bonds and enabling difficult photoredox [2+2] cycloadditions.

  • Organocatalysis (e.g., Phosphines, Thioureas, Brønsted Acids): offers a "green," sustainable alternative, excelling in mild, stereoselective functionalization and strain-release chemistries without the risk of heavy metal contamination.

Mechanistic Divergence[5]

To select the correct pathway, one must understand the fundamental difference in activation modes.

Metal Catalysis: Coordination & Activation

Metals typically operate by lowering the activation energy of ring closure via coordination to π-systems (alkenes/imines) or by oxidative addition into C-H bonds.

  • Key Mechanism: Aza-Paternò–Büchi (Photoredox/Cu) or C-H Amination (Pd).

  • Advantage: Can force "impossible" bonds to form (e.g., unactivated alkyl groups).

Organocatalysis: H-Bonding & Nucleophilic Triggers

Organocatalysts rely on non-covalent interactions (Hydrogen bonding) or transient covalent intermediates (Lewis base adducts) to organize the transition state.

  • Key Mechanism: Lewis Base Catalysis (Phosphine-triggered [2+2]) or Strain-Release (opening of azabicyclo[1.1.0]butanes).

  • Advantage: High functional group tolerance and absence of toxic metal waste.

Visualization: Mechanistic Pathways

AzetidineMechanisms cluster_Metal Metal-Catalyzed Route cluster_Organo Organocatalytic Route Target Target Azetidine Metal_Cat Metal Catalyst (Pd(II), Cu(I), Ir(III)) CH_Act C-H Activation (Oxidative Addition) Metal_Cat->CH_Act Coord π-Coordination (Lewis Acidic) Metal_Cat->Coord Metal_TS Rigid Metallo-Cycle Transition State CH_Act->Metal_TS Coord->Metal_TS Metal_TS->Target High Energy Bond Formation Organo_Cat Organocatalyst (Phosphine, Thiourea) H_Bond H-Bonding Network (Non-covalent) Organo_Cat->H_Bond Nu_Trig Nucleophilic Trigger (Lewis Basic) Organo_Cat->Nu_Trig Organo_TS Soft Assembly Transition State H_Bond->Organo_TS Nu_Trig->Organo_TS Organo_TS->Target Strain Release / Cycloaddition

Figure 1: Mechanistic comparison showing the rigid, high-energy activation of metals vs. the soft, assembly-based activation of organocatalysts.

Performance Analysis: Data-Driven Comparison

The following data aggregates typical performance metrics from recent high-impact literature (2020–2025).

FeatureMetal-Catalyzed (e.g., Pd/Cu)Organocatalytic (e.g., Phosphine/CPA)
Primary Reaction Class C-H Amination, [2+2] Photocycloaddition[2+2] Cycloaddition, Strain-Release
Substrate Scope Broad: Unactivated alkenes, aliphatic C-HSpecific: Activated imines, allenoates, strained bicyclics
Typical Yield 60–85%75–95%
Enantioselectivity (ee) High (>90%) via chiral ligandsHigh (>90%) via chiral framework
Reaction Conditions Inert atmosphere, often heat or lightAmbient air/temp often tolerated
Purification Requires metal scavenging (ppm limits)Simple filtration/crystallization
Cost Driver Catalyst (Pd/Ir are expensive)Catalyst synthesis (can be complex)

Strategic Selection: When to Use Which?

Do not default to one method. Use this logic flow to determine the optimal route for your specific substrate.

DecisionTree Start Start: Target Molecule Q1 Does the core require C(sp3)-H activation? Start->Q1 Metal_Route USE METAL CATALYSIS (Pd-Catalyzed C-H Amination) Q1->Metal_Route Yes Q2 Is the substrate an activated imine/allenoate? Q1->Q2 No Organo_Route USE ORGANOCATALYSIS (Phosphine/CPA [2+2]) Q2->Organo_Route Yes Q3 Is the precursor a strained bicycle? Q2->Q3 No Strain_Route USE STRAIN-RELEASE (Organocatalytic/Lewis Acid) Q3->Strain_Route Yes (Azabicyclo[1.1.0]butane) Hybrid Consider Hybrid/Photo Systems Q3->Hybrid No

Figure 2: Decision tree for selecting the synthetic methodology based on substrate electronic properties.

Detailed Experimental Protocols

These protocols are synthesized from authoritative methodologies (e.g., Gaunt, Aggarwal, Lu) to ensure reproducibility.

Protocol A: Metal-Catalyzed Intramolecular C-H Amination

Best for: Constructing azetidines from unactivated aliphatic amines. Mechanism: Pd(II)/Pd(IV) catalytic cycle activating a γ-C(sp³)-H bond.

Materials:

  • Substrate: N-Picolinamide protected amine (directing group is critical).

  • Catalyst: Pd(OAc)₂ (5-10 mol%).

  • Oxidant: PhI(OAc)₂ (2.0 equiv).

  • Solvent: Toluene or DCE.

Workflow:

  • Setup: In a flame-dried Schlenk tube equipped with a stir bar, add the amine substrate (0.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and PhI(OAc)₂ (129 mg, 0.4 mmol).

  • Solvation: Add anhydrous Toluene (2 mL) under an argon atmosphere.

  • Reaction: Seal the tube and heat to 110 °C for 12–16 hours. The solution typically turns dark brown/black.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black. Wash with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Validation: Verify product by ¹H NMR (look for disappearance of γ-protons and appearance of ring signals at ~3.5-4.5 ppm).

Protocol B: Organocatalytic [2+2] Cycloaddition

Best for: Enantioselective synthesis of functionalized azetidines from imines and allenoates. Mechanism: Nucleophilic phosphine catalysis.[5]

Materials:

  • Substrate A: N-Tosyl imine.

  • Substrate B: Allenoate (e.g., benzyl 2,3-butadienoate).

  • Catalyst: Chiral Phosphine (e.g., spiro-phosphine or amino-acid derived phosphine) (10 mol%).

  • Solvent: DCM or Toluene.

Workflow:

  • Setup: To a vial containing the N-Tosyl imine (0.2 mmol) and Chiral Phosphine catalyst (0.02 mmol), add anhydrous DCM (2 mL).

  • Addition: Add the allenoate (0.24 mmol, 1.2 equiv) dropwise at room temperature (or 0°C for higher ee).

  • Reaction: Stir at the designated temperature for 24 hours. Monitor by TLC (imine consumption).

  • Quench/Workup: The reaction is generally clean. Concentrate directly under reduced pressure.

  • Purification: Purify via flash chromatography (Silica gel). Note: Avoid acidic conditions if the azetidine is sensitive.

  • Validation: Check HPLC for enantiomeric excess (ee).

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines Source: Royal Society of Chemistry (RSC)

  • Enantioselective Synthesis of Azetidines through [3 + 1]-Cycloaddition Source: American Chemical Society (ACS), Organic Letters

  • Organocatalytic Asymmetric Synthesis of α-Oxetanyl and α-Azetidinyl Tertiary Alkyl Fluorides Source: National Institutes of Health (NIH)

  • Azetidines and their applications in asymmetric catalysis Source: University of Birmingham / Tetrahedron

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation Source: American Chemical Society (ACS), JACS

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (r)-2-Methylazetidine Hydrochloride

Introduction: (r)-2-Methylazetidine hydrochloride is a valuable building block in modern drug discovery and development, frequently utilized in the synthesis of complex molecular architectures. As with any reactive chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: (r)-2-Methylazetidine hydrochloride is a valuable building block in modern drug discovery and development, frequently utilized in the synthesis of complex molecular architectures. As with any reactive chemical agent, its handling and disposal demand a rigorous, science-driven protocol to ensure the safety of laboratory personnel and maintain environmental compliance. This guide moves beyond mere procedural checklists to provide a comprehensive operational and disposal plan grounded in the principles of chemical causality and regulatory adherence. Our objective is to empower researchers with the knowledge to manage this substance confidently and safely from acquisition to disposal.

Hazard Profile and Risk Mitigation

Understanding the inherent chemical risks of (r)-2-Methylazetidine hydrochloride is the foundation of its safe management. The primary hazards are associated with its irritant properties and the potential for respiratory effects.

1.1. Inherent Hazards This compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[1][2][3] Ingestion may also be harmful.[2] The hydrochloride salt form means the compound is a solid, typically a powder, which necessitates specific controls to prevent the generation and inhalation of dust during handling and disposal.[1]

1.2. Essential Personal Protective Equipment (PPE) The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical agent. Based on the known hazards, the following PPE is mandatory when handling or disposing of (r)-2-Methylazetidine hydrochloride.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields; a full face shield is required if there is a splash or dust generation risk.Prevents contact of solid particulates or solutions with the eyes, mitigating serious irritation.[1][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Protects against direct skin contact, preventing irritation.[1][4][5]
Body Protection Standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Use only in a well-ventilated area, such as a certified chemical fume hood.Avoids inhalation of dust or aerosols, which can cause respiratory irritation.[3][6]

1.3. Engineering Controls: The Primary Line of Defense All handling and preparation of (r)-2-Methylazetidine hydrochloride for disposal should be conducted within a certified chemical fume hood. This engineering control is critical for containing airborne particulates and ensuring any potential vapors are exhausted safely, protecting the user and the general laboratory environment.[1]

Waste Management and Segregation Protocol

Proper disposal is a regulated process that begins with correct identification and segregation at the point of generation.[7][8] Co-mingling of incompatible waste streams is a primary cause of laboratory incidents and regulatory non-compliance.

2.1. The Principle of Waste Segregation Amine-based compounds must be segregated from other waste streams to prevent hazardous reactions.[9] Specifically, keep (r)-2-Methylazetidine hydrochloride waste separate from:

  • Strong Oxidizing Agents: To prevent vigorous and potentially explosive reactions.

  • Strong Bases: While this compound is a hydrochloride salt, mixing with strong bases could liberate the free amine, changing its physical and toxicological properties.

  • Other Incompatible Waste Streams: Always consult your institution's chemical compatibility chart or Environmental Health and Safety (EHS) department.[7][10]

2.2. Designated Waste Container Requirements

  • Container Type: Use a designated, leak-proof hazardous waste container that is compatible with amine hydrochlorides. High-density polyethylene (HDPE) containers are a suitable choice.[7][8]

  • Container Integrity: Ensure the container is in good condition, with a tightly sealing lid to prevent leaks or the release of fumes.[1][9]

  • Fill Volume: Do not fill containers to more than 90% capacity to allow for expansion and prevent spills during transport.[8]

  • Secondary Containment: All liquid waste containers must be stored in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.[8][11]

2.3. Labeling and Documentation Accurate labeling is a regulatory mandate by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7]

  • Attach a completed EHS-provided hazardous waste tag to the container as soon as the first drop of waste is added.

  • The label must clearly state: "Hazardous Waste ".

  • List all chemical constituents by their full name, including "(r)-2-Methylazetidine hydrochloride".

  • Indicate the approximate percentage of each constituent.

  • Mark the relevant hazard characteristics (e.g., Irritant).

Step-by-Step Disposal Procedures

The following protocols provide a direct, operational workflow for managing different forms of waste containing (r)-2-Methylazetidine hydrochloride.

3.1. Disposal of Unused or Expired Product (Bulk Solids)

  • Preparation: Conduct all work inside a chemical fume hood. Don all required PPE as detailed in Section 1.2.

  • Containerization: Carefully place the original container with the unused product into a larger, sealable bag or secondary container.

  • Labeling: If not already managed as waste, label this secondary container with a hazardous waste tag as described in Section 2.3.

  • Storage: Store the container in the laboratory's designated Satellite Accumulation Area (SAA).[12]

  • Pickup: Arrange for pickup by your institution's EHS department for final disposal at an approved waste facility.[6]

3.2. Disposal of Contaminated Labware and Debris This includes items such as pipette tips, weighing paper, gloves, and absorbent pads contaminated with the compound.

  • Segregation: Collect all contaminated solid waste in a designated, lined container or a heavy-duty, sealable plastic bag.

  • Labeling: Clearly label the container or bag as "Hazardous Waste" and list "(r)-2-Methylazetidine hydrochloride" as the contaminant.

  • Storage & Pickup: Once the container is full, seal it, attach a formal hazardous waste tag, and move it to the SAA for EHS pickup.

3.3. Management of Accidental Spills Immediate and correct response to a spill is critical for safety.

Spill_Response_Workflow cluster_prep Phase 1: Immediate Response cluster_action Phase 2: Containment & Cleanup cluster_disposal Phase 3: Waste Management start Spill Detected assess Assess Situation (Size & Location) start->assess alert Alert Colleagues & Secure Area assess->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Absorbent Material ppe->contain collect Carefully Collect Material (Avoid Creating Dust) contain->collect decon Decontaminate Area (e.g., soap & water) collect->decon package Package all Contaminated Debris as Hazardous Waste decon->package label_waste Label Waste Container (See Section 2.3) package->label_waste store Move to Satellite Accumulation Area (SAA) label_waste->store report Report Incident to EHS store->report

Caption: Workflow for responding to a spill of (r)-2-Methylazetidine hydrochloride.

Protocol for a Small Spill (< 1 gram):

  • Alert & Secure: Alert personnel in the immediate area. Restrict access.

  • PPE: Ensure you are wearing the appropriate PPE (Section 1.2).

  • Containment: If the spill is a solid, you can prevent its spread by gently covering it with a paper towel.

  • Cleanup: Carefully scoop or wipe up the material using absorbent pads or other appropriate spill cleanup materials.[13] Work from the outside of the spill inward to minimize contamination. Avoid creating dust.[1]

  • Decontamination: Wipe the spill area with a soap and water solution, followed by a clean water rinse.

  • Disposal: Collect all cleanup materials (gloves, pads, etc.) in a sealed bag, label it as hazardous waste, and place it in the solid hazardous waste container.[10]

For large spills, or any spill outside of a containment area, evacuate the immediate area and contact your institution's EHS department or emergency response team immediately.

Regulatory Landscape and Final Disposition

All disposal activities must comply with federal, state, and local regulations.

  • EPA: The primary federal body regulating hazardous waste is the EPA, through the Resource Conservation and Recovery Act (RCRA).[7][8] Your institution's EHS department is responsible for ensuring that all waste is managed and disposed of in accordance with RCRA standards.

  • Institutional EHS: Your local EHS office is your primary resource. They manage the hazardous waste program, provide waste containers and labels, and contract with licensed hazardous waste haulers and disposal facilities.[7][14] Never use a third-party vendor for disposal without explicit EHS approval.

Final Disposition: Once collected by EHS, the waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for this type of organic chemical waste is high-temperature incineration, which ensures complete destruction of the compound.[15][16]

By adhering to this comprehensive guide, researchers can ensure that the disposal of (r)-2-Methylazetidine hydrochloride is conducted with the highest standards of safety, scientific integrity, and regulatory compliance.

References

  • Environmental Health and Safety, University of Washington. (2024). Disposal of Aqueous Nonhazardous Wastes. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Environmental Health & Safety, University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

  • Environmental Health and Safety, University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Ohio EPA. (n.d.). Managing Hazardous Waste Generated in Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hydrogen Chloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020, February 4). Safety Data Sheet: Azetidine. Retrieved from [Link]

  • VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips. Retrieved from [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hydrogen Chloride in Workplace Atmospheres. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrochloric acid. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024, May 17). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

Sources

Handling

Essential Protective Measures for Handling (r)-2-Methylazetidine Hydrochloride

A Senior Application Scientist's Guide to Safe Laboratory Practices (r)-2-Methylazetidine hydrochloride is a valuable reagent in pharmaceutical research and development. However, its handling requires a thorough understa...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Safe Laboratory Practices

(r)-2-Methylazetidine hydrochloride is a valuable reagent in pharmaceutical research and development. However, its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers, scientists, and drug development professionals. By adhering to these field-proven insights, laboratories can foster a culture of safety and scientific integrity.

Understanding the Hazard: Why Specific PPE is Crucial

(r)-2-Methylazetidine hydrochloride is classified as a hazardous substance that can cause significant harm upon exposure.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact.

  • Skin and Eye Corrosion: Direct contact with the solid or its solutions can cause severe skin burns and serious eye damage.[1][2][3] The hydrochloride salt can readily react with moisture on the skin or in the eyes, forming hydrochloric acid, which is corrosive to tissues.[4]

  • Respiratory Irritation: Inhalation of the dust can irritate the respiratory system, leading to coughing and breathing difficulties.[5][6]

  • Systemic Toxicity: While specific data for (r)-2-Methylazetidine hydrochloride is limited, related azetidine compounds can be toxic if ingested or absorbed through the skin.[1]

Therefore, a multi-layered approach to personal protective equipment (PPE) is not just a recommendation but a critical necessity to prevent injury.

Personal Protective Equipment (PPE): A Comprehensive Approach

The selection of appropriate PPE is the cornerstone of safely handling (r)-2-Methylazetidine hydrochloride. The following table summarizes the minimum required PPE, with detailed explanations for each selection.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or Neoprene Gloves (minimum 5 mil thickness)Provides a chemical-resistant barrier to prevent skin contact. Nitrile and neoprene offer good resistance to a range of chemicals, including acids and organic compounds.[7][8][9] Thicker gloves increase breakthrough time. Always inspect gloves for tears or punctures before use.
Eye Protection Chemical Safety Goggles with Side Shields or a Face ShieldProtects eyes from splashes of solutions or airborne dust particles. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[10]
Body Protection Chemical-resistant Laboratory Coat or ApronProtects the body and personal clothing from contamination. Should be worn buttoned and have long sleeves.[10][11]
Respiratory Protection NIOSH-approved N95, P100, or equivalent respiratorNecessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[12][13] The choice between N95 and P100 depends on the potential for oil-based aerosols in the work environment (P100 is oil-proof).
Foot Protection Closed-toe ShoesProtects feet from spills and falling objects.[10]

Safe Handling Protocol: A Step-by-Step Guide

Adherence to a strict, step-by-step protocol is essential for minimizing the risk of exposure.

Preparation:

  • Designated Area: All handling of (r)-2-Methylazetidine hydrochloride should be conducted in a designated area, preferably within a certified chemical fume hood.[10][14]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[14] Have a chemical spill kit appropriate for corrosive solids readily available.

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for (r)-2-Methylazetidine hydrochloride.[11]

Handling:

  • Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing: If weighing the solid, do so within the chemical fume hood or in a balance enclosure to contain any dust.

  • Dissolving: When preparing solutions, slowly add the (r)-2-Methylazetidine hydrochloride to the solvent to avoid splashing.

  • Avoid Inhalation: Handle the compound in a manner that minimizes the generation of dust.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[15] Do not eat, drink, or smoke in the laboratory.[2]

Workflow for Safe Handling:

Caption: Workflow for the safe handling of (r)-2-Methylazetidine hydrochloride.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][16] Seek immediate medical attention.
Eye Contact Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[16] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[17][18] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Minor Spill (in fume hood) Wearing appropriate PPE, cover the spill with a neutralizing agent suitable for acids (e.g., sodium bicarbonate).[15] Once neutralized, carefully sweep up the material, place it in a sealed container, and label it for hazardous waste disposal. Decontaminate the area with soap and water.
Major Spill Evacuate the immediate area and alert others.[19] Close the laboratory doors and contact your institution's emergency response team.

Decontamination and Disposal Plan

Proper decontamination and disposal are essential to prevent secondary exposure and environmental contamination.

Decontamination:

  • Work Surfaces: At the end of each work session, decontaminate all surfaces that may have come into contact with (r)-2-Methylazetidine hydrochloride. A solution of mild soap and water is generally effective for cleaning surfaces.[16]

  • Equipment: Decontaminate all laboratory equipment used for handling the compound before removing it from the designated area.

Disposal:

  • Waste Collection: All waste materials contaminated with (r)-2-Methylazetidine hydrochloride, including empty containers, used PPE, and spill cleanup materials, must be collected in a clearly labeled, sealed container for hazardous waste.

  • Neutralization (for small quantities): For small amounts of waste solutions, neutralization may be an option prior to disposal, in accordance with institutional and local regulations. A qualified chemist should perform this procedure. A common method for neutralizing acidic amine hydrochloride solutions is the slow addition of a base, such as sodium bicarbonate, while monitoring the pH.

  • Regulatory Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal regulations.[20] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By implementing these comprehensive safety measures, researchers can confidently and safely utilize (r)-2-Methylazetidine hydrochloride in their vital work, ensuring a secure laboratory environment for all.

References

  • National Center for Biotechnology Information. (n.d.). Occupational Safety and Health and Illicit Opioids: State of the Research on Protecting Against the Threat of Occupational Exposure. Retrieved from [Link]

  • Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Retrieved from [Link]

  • Vysus Group. (2021, June 14). Common amine system corrosion issues and how to solve them. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Hydrogen Chloride | Medical Management Guidelines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Refining Community. (n.d.). Contamination in Amine Systems. Retrieved from [Link]

  • Showa. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • 3M. (n.d.). Respiratory Protection Guidance for Hazardous Drug Handling. Retrieved from [Link]

  • Enviro Safetech. (n.d.). NIOSH Pocket Guide To Chemical Hazards. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

  • APL Services. (n.d.). Gas Treating Products & Technologies | Amines Purification - HSAS Removal Unit (RU). Retrieved from [Link]

  • KAUST. (n.d.). Working with Corrosives Guideline. Retrieved from [Link]

  • SUEZ Water Technologies & Solutions. (n.d.). Contamination in Amine Systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, June 6). Neutralization of Acidic Industrial Wastes and Fixation of Trace Element by Oil Shale Ash: Formation of a Green Product. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (n.d.). Appendix A: OSHA Laboratory Standard. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • University of Florida Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • SUEZ Water Technologies & Solutions. (n.d.). Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to monitor and mitigate the resulting corrosion and fouling? Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Regulations.gov. (n.d.). NIOSH HomeNIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2023, November 28). Neutralization of Germicides | Infection Control. Retrieved from [Link]

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